molecular formula C11H11N3O B13117964 3-Methyl-4-(pyrimidin-5-yloxy)aniline CAS No. 871020-40-5

3-Methyl-4-(pyrimidin-5-yloxy)aniline

Katalognummer: B13117964
CAS-Nummer: 871020-40-5
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: FFFMEHNLWJILGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Methyl-4-(pyrimidin-5-yloxy)aniline is a chemical intermediate featuring a fused aniline and pyrimidine structure, designed for medicinal chemistry and drug discovery research. This scaffold is of significant interest in oncology research, particularly in the development of potent kinase inhibitors. Compounds based on the 2-substituted aniline pyrimidine structure have been extensively explored as therapeutic agents . For instance, research has identified such derivatives as potent dual Mer/c-Met kinase inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines, including those from the liver (HepG2), breast (MDA-MB-231), and colon (HCT116) . The aniline-pyrimidine core is a privileged structure in approved therapeutics; it forms the central pharmacophore of tyrosine kinase inhibitors like imatinib (Gleevec®) and nilotinib (Tasigna®), which are used to treat chronic myelogenous leukemia . The primary research value of 3-Methyl-4-(pyrimidin-5-yloxy)aniline lies in its role as a versatile synthetic intermediate. Researchers can functionalize the aniline amine group and the pyrimidine nitrogen atoms to create diverse compound libraries for biological screening. Its mechanism of action, when developed into a drug candidate, is anticipated to involve targeting ATP-binding sites of kinase enzymes, thereby disrupting signaling pathways that drive cancer cell proliferation and survival . This product is intended for use in laboratory research to investigate new kinase inhibitors and to study structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

871020-40-5

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

3-methyl-4-pyrimidin-5-yloxyaniline

InChI

InChI=1S/C11H11N3O/c1-8-4-9(12)2-3-11(8)15-10-5-13-7-14-6-10/h2-7H,12H2,1H3

InChI-Schlüssel

FFFMEHNLWJILGY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N)OC2=CN=CN=C2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-(pyrimidin-5-yloxy)aniline: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-(pyrimidin-5-yloxy)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural motifs are hallmarks of a privileged scaffold for the development of targeted therapeutics. This guide will delineate its chemical structure and predicted properties, a robust and plausible synthetic route with a detailed experimental protocol, and its anticipated applications in drug discovery, particularly as a scaffold for kinase inhibitors. The information presented herein is designed to empower researchers, scientists, and drug development professionals to leverage this versatile building block for the design and synthesis of novel therapeutic agents.

Introduction: The Anilinopyrimidine Core - A Cornerstone of Targeted Therapy

The anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, most notably for its role in the development of a multitude of kinase inhibitors. The pyrimidine ring system is a bioisostere of the adenine core of ATP, allowing molecules incorporating this moiety to competitively bind to the ATP-binding pocket of protein kinases. The aniline portion of the scaffold provides a versatile anchor point for substitutions that can fine-tune the molecule's selectivity and pharmacokinetic properties. The title compound, 3-Methyl-4-(pyrimidin-5-yloxy)aniline, combines these key features with a diaryl ether linkage, a structural element also found in a number of approved drugs. This unique combination of a proven pharmacophore and a flexible linker suggests its significant potential as a building block for novel kinase inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-Methyl-4-(pyrimidin-5-yloxy)aniline consists of a 3-methylaniline core connected to the 5-position of a pyrimidine ring through an ether linkage.

Chemical Structure:

G N1 N C6 C N1->C6 C2 C C2->N1 H_pyrimidine_2 H C2->H_pyrimidine_2 N3 N N3->C2 C4 C C4->N3 H_pyrimidine_4 H C4->H_pyrimidine_4 C5 C C5->C4 O7 O C5->O7 C6->C5 H_pyrimidine_6 H C6->H_pyrimidine_6 C8 C O7->C8 C9 C C8->C9 C10 C C9->C10 H_aniline_2 H C9->H_aniline_2 C11 C C10->C11 N14 N C10->N14 C12 C C11->C12 H_aniline_5 H C11->H_aniline_5 C13 C C12->C13 H_aniline_6 H C12->H_aniline_6 C13->C8 C15 C15 C13->C15 CH3 H_amino_1 H N14->H_amino_1 H_amino_2 H N14->H_amino_2 H_methyl_1 H H_methyl_2 H H_methyl_3 H

Caption: Chemical structure of 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its structure. These predictions are valuable for guiding experimental design, including reaction conditions and purification methods.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
IUPAC Name 3-Methyl-4-(pyrimidin-5-yloxy)aniline
CAS Number Not assigned
LogP ~2.5
Topological Polar Surface Area (TPSA) 64.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Appearance Likely a solid at room temperature

Synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

The synthesis of diaryl ethers can be achieved through several established methods, with the Ullmann condensation and the Buchwald-Hartwig ether synthesis being the most prominent. Given the nature of the reactants, a copper-catalyzed Ullmann-type reaction is a highly plausible and efficient route for the synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline. This approach involves the coupling of a halopyrimidine with a phenol derivative.

The proposed synthetic pathway starts from the commercially available starting materials 5-bromopyrimidine and 4-amino-2-methylphenol.

G start1 5-Bromopyrimidine intermediate Ullmann Condensation (CuI, Base, Solvent) start1->intermediate start2 4-Amino-2-methylphenol start2->intermediate product 3-Methyl-4-(pyrimidin-5-yloxy)aniline intermediate->product

Caption: Proposed synthetic workflow for 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline via a copper-catalyzed Ullmann condensation. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) may be required to achieve optimal yields.

Materials:

  • 5-Bromopyrimidine

  • 4-Amino-2-methylphenol[1]

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reactant Addition: Add anhydrous DMF as the solvent, followed by the addition of 5-bromopyrimidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

Self-Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The anilinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][3][4] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction. The 3-methyl-4-(pyrimidin-5-yloxy)aniline core provides the essential features for kinase binding:

  • Pyrimidine Ring: Mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase domain.

  • Aniline Moiety: Provides a vector for substitution to explore the hydrophobic pocket of the kinase active site, which is crucial for achieving selectivity and potency.

  • Ether Linkage: Offers conformational flexibility, allowing the aniline and pyrimidine rings to adopt an optimal orientation for binding.

Derivatives of 3-Methyl-4-(pyrimidin-5-yloxy)aniline are expected to be potent inhibitors of various protein kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Abl, Src), which are frequently dysregulated in cancer.[1][4]

Mechanism of Action: Targeting Kinase Signaling Pathways

The primary mechanism of action for anilinopyrimidine-based inhibitors is the competitive inhibition of ATP binding to the kinase domain. This leads to the blockade of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds ATP ATP ATP->RTK Provides phosphate PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor 3-Methyl-4-(pyrimidin-5-yloxy)aniline Derivative Inhibitor->RTK Inhibits ATP binding

Sources

Whitepaper: Chemical Profiling, Synthesis, and Application of 3-Methyl-4-(pyrimidin-5-yloxy)aniline Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, diaryl ethers and substituted anilines serve as foundational pharmacophores for designing highly selective kinase inhibitors and novel antimalarial agents. Among these, 3-Methyl-4-(pyrimidin-5-yloxy)aniline represents a highly specialized intermediate. While this exact structural permutation is often synthesized in situ or protected under broad Markush structures in patent literature—meaning it does not always possess a universally commercialized Chemical Abstracts Service (CAS) registry number—its direct analogs are extensively documented[1].

This technical guide provides a comprehensive analysis of this compound class, detailing the mechanistic rationale behind its structural components, the synthetic challenges of pyrimidin-5-yloxy etherification, and self-validating experimental protocols for its preparation and application.

Chemical Identity and CAS Registry Mapping

The core structure of 3-Methyl-4-(pyrimidin-5-yloxy)aniline consists of an aniline ring substituted with a methyl group at the 3-position and a pyrimidine ring linked via an oxygen atom at the 4-position. Because highly specific, multi-substituted intermediates are often proprietary, researchers rely on structural analogs to map chemical properties and source starting materials.

The table below summarizes the quantitative data and CAS registry numbers for the most critical commercially available analogs utilized in parallel drug development workflows.

Chemical NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Structural Variance
4-(Pyrimidin-2-yloxy)aniline105130-26-5[2]C₁₀H₉N₃O187.20Ether linkage at pyrimidine 2-position
3-Chloro-4-(pyrimidin-5-yloxy)aniline871026-30-1C₁₀H₈ClN₃O221.64Chloro substitution instead of methyl
4-(Pyrimidin-4-yloxy)aniline417724-74-4[3]C₁₀H₉N₃O187.20Ether linkage at pyrimidine 4-position
3-(Pyrimidin-2-yloxy)aniline176032-34-1[4]C₁₀H₉N₃O187.20Meta-substituted aniline

Structural Activity Relationship (SAR) & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen in medicinal chemistry, rather than merely observing its structure. The design of 3-Methyl-4-(pyrimidin-5-yloxy)aniline is driven by three distinct mechanistic causalities:

  • The Aniline Handle (Nucleophilicity): The primary amine acts as a versatile synthetic handle. It is highly nucleophilic, allowing for facile conversion into amides or 1,3-diarylureas. These urea motifs are critical for establishing bidentate hydrogen bonds with the hinge region of target kinases (e.g., VEGFR-2)[5].

  • The Pyrimidin-5-yloxy Core (Electronic Modulation): Unlike the 2-yloxy or 4-yloxy derivatives, linking the ether at the 5-position of the pyrimidine ring alters the electron density of the adjacent nitrogen atoms. This specific linkage modulates the pKa of the pyrimidine, optimizing its ability to act as a hydrogen bond acceptor within the hydrophobic binding pockets of targets like the PfATP4 sodium pump in Plasmodium falciparum[1].

  • The 3-Methyl Substituent (Conformational Locking): The addition of a methyl group at the 3-position (ortho to the ether linkage) introduces significant steric hindrance. This acts as a "steric lock," restricting the free rotation of the diaryl ether bond and forcing the molecule into a specific dihedral angle. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon target binding is drastically reduced, thereby increasing binding affinity and target selectivity.

Synthetic Methodology: Overcoming the 5-Position Challenge

Standard diaryl ethers are typically synthesized via Nucleophilic Aromatic Substitution (SNAr). However, the pyrimidine ring presents a unique regiochemical challenge. The 2- and 4-positions are highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms, making them highly reactive toward SNAr.

Conversely, the 5-position is meta to the nitrogens and lacks this strong electron deficiency. Attempting a standard SNAr with 5-bromopyrimidine and an aminophenol yields negligible product. To overcome this thermodynamic barrier, transition-metal catalysis—specifically a Copper-catalyzed Ullmann-type etherification or Palladium-catalyzed Buchwald-Hartwig coupling—is strictly required to lower the activation energy and facilitate the C-O bond formation[1].

SynthesisWorkflow SM1 5-Bromopyrimidine Cat CuI / Ligand Cs2CO3, DMF SM1->Cat SM2 4-Amino-2-methylphenol SM2->Cat Prod 3-Methyl-4-(pyrimidin-5-yloxy)aniline Cat->Prod Ullmann Coupling

Workflow of Copper-Catalyzed Ullmann-type Etherification for 5-yloxy Analogs.

Standardized Experimental Protocol: Cu-Catalyzed Etherification

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for synthesizing the 3-methyl-4-(pyrimidin-5-yloxy)aniline core.

Step-by-Step Methodology
  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 4-amino-2-methylphenol (1.0 equiv), 5-bromopyrimidine (1.2 equiv), Copper(I) iodide (0.1 equiv), and Cesium carbonate (2.0 equiv). Add anhydrous DMF (0.2 M). Causality: Degas the mixture via three freeze-pump-thaw cycles to strictly eliminate oxygen, preventing the oxidative degradation of the aniline and the deactivation of the Cu(I) catalyst.

  • Ligand Addition: Add N,N-dimethylglycine (0.2 equiv) as the ligand under a positive nitrogen stream.

  • Thermal Reaction: Seal the flask and heat the reaction mixture to 110°C for 18 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with water (3x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the product by identifying the [M+H]⁺ peak corresponding to the exact mass of the synthesized analog.

    • ¹H NMR (DMSO-d6): Validate the structure by confirming the presence of the highly deshielded pyrimidine protons (typically >8.5 ppm) and the diagnostic singlet of the 3-methyl group (~2.1 ppm).

Pharmacological Application: Targeted Kinase Inhibition

Once synthesized, the aniline moiety of the analog is typically reacted with an aryl isocyanate to yield a functionalized 1,3-diarylurea. These ureas are highly potent inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. By occupying the ATP-binding pocket of the kinase, the analog prevents phosphorylation cascades, thereby halting tumor angiogenesis and cellular proliferation.

Pathway L VEGF Ligand R VEGFR-2 Kinase L->R Activates P Downstream Signaling (RAF/MEK/ERK) R->P Phosphorylation I Analog-derived Urea Inhibitor I->R Blocks ATP Pocket E Angiogenesis & Tumor Growth P->E Promotes

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway.

References

1.[2] CAS 105130-26-5: 4-(pyrimidin-2-yloxy)aniline | CymitQuimica. cymitquimica.com. 2 2. Product Details: AP03783 - Aquila Pharmatech LLC (3-chloro-4-(pyrimidin-5-yloxy)aniline). aquilapharmatech.com. 3.[4] 176032-34-1 | 3-(Pyrimidin-2-yloxy)aniline - ChemScene. chemscene.com.4 4.[3] 417724-74-4 | 4-(Pyrimidin-4-yloxy)aniline | MolCore. molcore.com.3 5.[5] 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as potential inhibitors of VEGFR-2: synthesis and molecular modelling studies. ipb.pt. 5 6.[1] Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. nih.gov. 1

Sources

Difference between 3-Methyl-4-(pyrimidin-5-yloxy)aniline and pyridin-4-yloxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diaryl Ether Scaffolds in Kinase Inhibitor Design

The structural optimization of small-molecule kinase inhibitors relies heavily on the precise tuning of electronic, steric, and physicochemical properties. Among the most privileged scaffolds in targeted oncology are the diaryl ethers, specifically those utilizing an aniline moiety coupled to a nitrogen-containing heterocycle.

This whitepaper provides an authoritative analysis of the differences between two critical synthetic building blocks: 3-Methyl-4-(pyrimidin-5-yloxy)aniline and its classic analog, 3-methyl-4-(pyridin-4-yloxy)aniline . By dissecting their electronic causality, binding modalities, and ADME/Tox implications, this guide serves as a comprehensive resource for drug development professionals optimizing next-generation inhibitors for targets such as VEGFR2, B-Raf, and c-Met.

Structural and Electronic Divergence: Pyridine vs. Pyrimidine

The core difference between these two analogs lies in the central heteroaromatic ring and the spatial orientation of its nitrogen atoms relative to the ether linkage. This seemingly minor substitution fundamentally alters the molecule's behavior in a biological system.

The Pyridin-4-yloxy Motif (The Classic Paradigm)

Found in blockbuster drugs like Sorafenib and Regorafenib, the pyridin-4-yloxy core places a single nitrogen atom para to the ether oxygen[1].

  • Basicity: The pyridine nitrogen has a pKa of approximately 5.2. At physiological pH (7.4), a small but significant fraction may be protonated, influencing aqueous solubility and membrane permeability.

  • Hydrogen Bonding Vector: The para-nitrogen is perfectly positioned to act as a strong hydrogen-bond acceptor. In the context of VEGFR2, this nitrogen typically forms a critical H-bond with the backbone amide of Cys919 in the kinase hinge region[1].

The Pyrimidin-5-yloxy Motif (The Next-Gen Optimization)

Replacing the pyridine with a pyrimidine ring (specifically linked at the 5-position) shifts the nitrogen atoms to the 1- and 3-positions, making them meta to the ether oxygen[2].

  • Basicity: The introduction of a second electronegative nitrogen drastically reduces the electron density of the ring. The pKa drops to approximately 1.3. This renders the pyrimidine virtually unprotonated at physiological pH.

  • Hydrogen Bonding Vector: The two meta-nitrogens present a V-shaped, bifurcated hydrogen-bonding vector. This altered geometry can bypass steric clashes in mutant kinases or engage entirely different water networks within the allosteric pocket[3].

The Role of the 3-Methyl Aniline Conformational Lock

Both scaffolds utilize a 3-methylaniline moiety. The methyl group positioned ortho to the ether linkage is not merely decorative; it is a critical conformational lock. The steric bulk of the methyl group clashes with the ether oxygen's lone pairs and the adjacent heteroaromatic ring. This restricts the dihedral angle of the diaryl ether, pre-organizing the molecule into the specific conformation required to bind the DFG-out state of the kinase. By locking the conformation, the entropic penalty of binding is significantly minimized, driving higher target affinity.

SAR_Logic A Diaryl Ether Scaffold B Pyridin-4-yloxy (pKa ~5.2) A->B Classic Design C Pyrimidin-5-yloxy (pKa ~1.3) A->C Next-Gen Optimization D Direct H-Bond to Hinge (e.g., Cys919) B->D E Reduced hERG Liability Improved ADME C->E F 3-Methyl Aniline (Conformational Lock) F->B F->C

Structural optimization pathways for diaryl ether kinase inhibitors.

Pharmacological Causality: ADME and Toxicity Profiles

The shift from a pyridin-4-yloxy to a pyrimidin-5-yloxy core is often driven by the need to rescue a lead compound from late-stage ADME/Tox failures.

hERG Channel Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a primary anti-target due to its role in drug-induced QT prolongation. The hERG binding pocket has a strong affinity for basic, lipophilic amines. The pyridine core (pKa ~5.2) carries a higher risk of hERG inhibition compared to the pyrimidine core (pKa ~1.3). The drastic reduction in basicity achieved by the pyrimidin-5-yloxy analog effectively mitigates this cardiotoxic liability.

Pharmacokinetics (PK): Highly basic compounds often suffer from lysosomal trapping (where the drug becomes protonated and trapped in acidic organelles) and pH-dependent absorption in the gastrointestinal tract. The non-basic nature of the pyrimidin-5-yloxy core ensures more consistent, pH-independent oral bioavailability[4].

Quantitative Data Summary
Physicochemical Property3-Methyl-4-(pyridin-4-yloxy)aniline3-Methyl-4-(pyrimidin-5-yloxy)aniline
Heterocycle PyridinePyrimidine
Nitrogen Position(s) Para to ether linkage (Position 1)Meta to ether linkage (Positions 1, 3)
Approximate pKa ~5.2 (Weakly basic)~1.3 (Non-basic)
H-Bond Acceptor Vector Single, linear/paraDual, V-shaped/meta
hERG Liability Risk Moderate to HighLow
Kinase Hinge Interaction Direct H-bond (e.g., Cys919)Water-mediated or alternative pocket

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs must be conducted using self-validating assay systems. Below are the step-by-step methodologies for synthesizing the core and validating its kinase inhibitory profile.

Protocol A: Synthesis of the Diaryl Ether Core via SNAr

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Preparation: Dissolve 4-amino-2-methylphenol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add potassium tert-butoxide (KOtBu, 1.2 eq) at 0°C. Causality: A strong, non-nucleophilic base is required to fully deprotonate the phenol without interfering with the subsequent substitution.

  • Substitution: Add either 4-chloropyridine hydrochloride or 5-bromopyrimidine (1.1 eq). Heat the reaction to 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove residual DMF.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate). Validation: Confirm the structure via 1H NMR, specifically looking for the characteristic ortho-methyl singlet (~2.1 ppm) and the distinct splitting patterns of the pyridine/pyrimidine protons.

Protocol B: VEGFR2 Kinase Mobility Shift Assay

To evaluate the biological impact of the core swap, a microfluidic mobility shift assay is employed. This assay separates phosphorylated from non-phosphorylated peptide substrates based on charge.

  • Enzyme Preparation: Dilute recombinant VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT).

  • Compound Incubation: Dispense the synthesized inhibitors (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Critical Control: Include Sorafenib as a positive control to validate the assay's dynamic range[1].

  • Reaction Initiation: Add 1 µM fluorescently labeled peptide substrate (e.g., FAM-labeled poly-GT) and ATP at its apparent Km value. Incubate for 60 minutes at room temperature.

  • Termination: Stop the reaction by adding a buffer containing 50 mM EDTA to chelate Mg2+, halting kinase activity.

  • Detection: Read the plate using a microfluidic capillary electrophoresis system (e.g., Caliper EZ Reader). Calculate the conversion ratio: Phosphopeptide / (Phosphopeptide + Unphosphorylated Peptide).

Assay_Workflow Step1 Compound Preparation Step2 VEGFR2 Kinase Incubation Step1->Step2 Step3 ATP/Substrate Addition Step2->Step3 Step4 Mobility Shift Detection Step3->Step4 Validation Internal Control (Sorafenib) Validation->Step2 Benchmarking

Self-validating VEGFR2 kinase assay workflow using mobility shift detection.

Conclusion

The transition from a 3-methyl-4-(pyridin-4-yloxy)aniline core to a 3-methyl-4-(pyrimidin-5-yloxy)aniline core represents a sophisticated leap in rational drug design. While the pyridine analog offers robust, direct hydrogen bonding to kinase hinge regions, it brings inherent liabilities regarding basicity, PK variability, and potential cardiotoxicity. The pyrimidine analog elegantly resolves these issues by lowering the pKa and altering the hydrogen-bond vector, providing medicinal chemists with a powerful tool to optimize the safety and efficacy profiles of next-generation targeted therapeutics.

References

  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit MDPI URL:[Link]

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity ACS Publications URL:[Link]

  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site ACS Publications URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (PMC) URL:[Link]

Sources

Beyond the Amine: Engineering Pyrimidine Ether Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrimidine Ether Based Kinase Inhibitor Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

The Scaffold Logic: Why the Ether Switch?

In the crowded landscape of kinase inhibitor design, the 2- and 4-aminopyrimidine scaffolds (exemplified by Imatinib, Nilotinib, and Palbociclib) have long been the "workhorses" of the industry. However, the Pyrimidine Ether —where the linker atom connecting the pyrimidine core to the aromatic tail is an oxygen rather than a nitrogen—offers a distinct physicochemical and structural vector that is often underutilized.

The Structural Argument: Vector and Entropy

The substitution of an amine (-NH-) with an ether (-O-) linkage induces a subtle but critical alteration in the ligand's binding geometry.

  • Bond Angle Variation: The C-O-C bond angle (

    
    110°) differs slightly from the C-N-C angle, altering the trajectory of the substituent into the hydrophobic back pocket or the solvent front.
    
  • Conformational Entropy: The rotational energy barrier of a C-O bond is generally lower than that of a C-N bond (which often has partial double-bond character due to conjugation). This increased flexibility allows the ether-linked moiety to adopt conformations required to fit into "tight" or "induced-fit" pockets that rigid amine linkers cannot access.

The Physicochemical Advantage[1]
  • Solubility: Replacing the hydrogen-bond donor (NH) with an acceptor (O) reduces the desolvation penalty required for the ligand to enter the hydrophobic ATP-binding pocket. This often translates to improved membrane permeability and oral bioavailability.

  • Metabolic Stability: While amines can be susceptible to N-oxidation or N-dealkylation, aryl ethers are generally robust against Phase I metabolic oxidative cleavage, provided the aromatic rings are not highly electron-rich.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a 4-phenoxypyrimidine scaffold within the ATP-binding pocket. Note the interaction with the Hinge Region and the orientation facilitated by the ether linker.

BindingMode Hinge Hinge Region (Val/Ala Backbone) Pyrim Pyrimidine Core (N1/N3 H-Bond Acceptors) Pyrim->Hinge Dual H-Bonds Linker Ether Linker (-O-) (Rotational Pivot) Pyrim->Linker C4 Position Tail Hydrophobic Tail (Selectivity Determinant) Linker->Tail Vector Control Gatekeeper Gatekeeper Residue (Steric Filter) Tail->Gatekeeper Van der Waals

Figure 1: Canonical binding mode of Pyrimidine Ether scaffolds. The ether oxygen acts as a flexible pivot, orienting the tail group past the Gatekeeper residue.

Strategic Synthesis: The "Make-vs-Buy" Decision

Synthesizing pyrimidine ethers requires choosing between Nucleophilic Aromatic Substitution (


) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type). This choice is dictated by the electronic nature of the pyrimidine ring.
The Decision Matrix
Factor

(Classical)
Pd-Catalyzed C-O Coupling
Substrate Scope Requires electron-deficient pyrimidines (e.g., 4-Cl, 2-Cl).Works on unactivated or electron-rich systems.
Nucleophile Phenols (Ar-OH) or Alcohols (R-OH).Phenols/Alcohols.[1]
Reagents Base (

, NaH, CsF), Polar Solvent (DMF, DMSO).
Pd source (

), Ligand (Xantphos, BrettPhos), Base (

).
Temperature Often requires heat (80-120°C).Variable (60-100°C).
Cost/Scalability Low cost, high scalability.Higher cost (Catalyst/Ligand).
Synthetic Workflow Diagram

Synthesis Start Start: 2,4-Dichloropyrimidine Decision Is the Ring Electron Deficient? Start->Decision SNAr Route A: SNAr (Base-Mediated) Decision->SNAr Yes (Standard) PdCat Route B: Pd-Catalysis (Buchwald-Type) Decision->PdCat No (Deactivated) ConditionsA Reagents: Ar-OH, K2CO3, DMF Temp: 90°C SNAr->ConditionsA ConditionsB Reagents: Ar-OH, Pd(OAc)2, BrettPhos, Cs2CO3, Toluene PdCat->ConditionsB Product Target: 4-Aryloxypyrimidine ConditionsA->Product ConditionsB->Product

Figure 2: Synthetic decision tree for generating 4-aryloxypyrimidine scaffolds.

Case Study: Pacritinib & The Macrocyclic Advantage

Pacritinib (SB1518) represents the pinnacle of pyrimidine ether engineering. Unlike linear inhibitors, Pacritinib utilizes an ether linkage within a macrocyclic structure to inhibit JAK2 and FLT3.

  • The Challenge: Linear JAK2 inhibitors often suffer from off-target toxicity (e.g., JAK1 inhibition leading to immunosuppression).

  • The Solution: Macrocyclization restricts the conformational space of the inhibitor. The ether linkage in Pacritinib's macrocycle provides the necessary flexibility to close the ring without inducing excessive strain, while the oxygen atom contributes to the solubility profile of the large lipophilic molecule.

  • Mechanism: The macrocycle occupies the ATP pocket with high affinity, and the ether linkage helps position the side chains to interact with the specific hydrophobic regions unique to JAK2/FLT3, sparing JAK1.

Experimental Protocols

Protocol A: Synthesis of 4-Phenoxypyrimidine

This protocol is self-validating via TLC monitoring and is optimized for parallel synthesis.

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (Concentration: 0.2 M)

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the phenol (1.1 equiv) in anhydrous DMF. Add

    
     (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion. Validation: The suspension may change color slightly.
    
  • Addition: Add the 4-chloropyrimidine (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS every 2 hours. The starting material (pyrimidine) should disappear. Checkpoint: If reaction is sluggish after 4 hours, add a catalytic amount (10 mol%) of CsF.

  • Workup: Cool to RT. Pour into ice-water (5x reaction volume).

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with LiCl solution (to remove DMF), brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

To assess the potency of the synthesized ether scaffold.

Materials:

  • Kinase of interest (e.g., EGFR, JAK2)

  • Biotinylated Peptide Substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-APC (Allophycocyanin) acceptor

  • ATP (

    
     concentration)
    

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrimidine ether inhibitor in 100% DMSO (Top concentration 10 mM).

  • Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add 5

    
    L of inhibitor and 10 
    
    
    
    L of Enzyme Mix to a 384-well plate. Incubate for 15 mins at RT to allow equilibrium binding.
  • Start Reaction: Add 10

    
    L of Substrate/ATP mix. Shake plate for 30 seconds. Incubate for 60 mins at RT.
    
  • Detection: Add 25

    
    L of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer). The EDTA stops the kinase reaction.
    
  • Read: Incubate 1 hour. Read on a TR-FRET compatible plate reader (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Summary Data: Ether vs. Amine[3]

PropertyAmine Linker (-NH-) Ether Linker (-O-) Implication
H-Bonding Donor & AcceptorAcceptor OnlyEther has better membrane permeability (lower PSA).
Flexibility Moderate (Partial double bond character)High (Free rotation)Ether adapts better to induced-fit pockets.
Metabolism Susceptible to N-dealkylationStable to oxidationEther scaffolds often have longer half-lives.
pKa Influence Electron donating (+M)Electron donating (+M), Inductive withdrawing (-I)Modulates the basicity of the pyrimidine ring differently.

References

  • Discovery of Macrocyclic Pyrimidines as MerTK-specific Inhibitors.

    • Source: N
    • URL:[Link]

  • Pacritinib (SB1518)

    • Source: British Journal of Haem
    • URL:[Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine deriv

    • Source: New Journal of Chemistry (RSC)
    • URL:[Link]

  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase.

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Buchwald–Hartwig amin

    • Source: Wikipedia (General Reference for Mechanism)
    • URL:[Link]

Sources

Medicinal Chemistry Applications of 3-Methyl-4-(pyrimidin-5-yloxy)aniline: A Strategic Building Block for Kinase and Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational selection of building blocks is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 3-Methyl-4-(pyrimidin-5-yloxy)aniline (CAS: 871020-40-5)[1] has emerged as a highly privileged diaryl ether scaffold. Characterized by an electron-rich aniline primed for functionalization and a pyrimidine ring that acts as a versatile hydrogen-bond acceptor, this molecule is extensively utilized in the design of Type II kinase inhibitors, G-protein coupled receptor (GPCR) allosteric modulators, and ion channel antagonists.

This technical whitepaper provides an in-depth analysis of the physicochemical advantages, structural logic, and synthetic protocols associated with 3-Methyl-4-(pyrimidin-5-yloxy)aniline, serving as a comprehensive guide for drug development professionals.

Structural and Physicochemical Profiling

The architectural brilliance of 3-Methyl-4-(pyrimidin-5-yloxy)aniline lies in the synergistic effects of its three core components: the primary amine, the ortho-methyl group, and the pyrimidin-5-yl ether.

Conformational Restriction via Steric Hindrance

The methyl group at the 3-position (ortho to the ether linkage) is not merely decorative; it provides a critical steric bump. This substituent restricts the free rotation of the diaryl ether bond, locking the dihedral angle and biasing the molecule toward a specific conformation. This pre-organization reduces the entropic penalty upon binding to deep hydrophobic pockets, such as the DFG-out conformation in kinases.

Modulating Lipophilicity and CYP450 Inhibition

Replacing a standard phenoxy or pyridinyloxy ring with a pyrimidin-5-yloxy group introduces two aromatic nitrogen atoms. These nitrogens serve as a "sink" for electron density, significantly lowering the overall lipophilicity (cLogP) of the molecule. As demonstrated in the optimization of mGlu5 negative allosteric modulators ()[2], the transition from a fluoropyridin-3-yl ether to a pyrimidin-5-yl ether drastically reduced off-target Cytochrome P450 1A2 (CYP1A2) inhibition while maintaining nanomolar target affinity[3].

Data Presentation: Physicochemical & SAR Profiling

Table 1: Physicochemical Properties of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

PropertyValueMedicinal Chemistry Implication
Molecular Weight 201.23 g/mol Highly ligand-efficient (LE). Leaves ~300 Da for further elaboration before hitting the Rule of 5 limit.
cLogP ~2.74Optimal lipophilicity. Pyrimidine nitrogens prevent excessive hydrophobicity, aiding aqueous solubility.
Topological Polar Surface Area 61.03 ŲExcellent for membrane permeability; allows for tunable Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (Primary Amine)Reactive site for coupling; typically converted to 1 HBD (amide/urea) in the final Active Pharmaceutical Ingredient (API).
H-Bond Acceptors (HBA) 3 (N, N, O)Provides critical interactions with kinase hinge regions or allosteric sites without inflating molecular weight.

Table 2: SAR Comparison of Aryl Ether Motifs

Aryl Ether MotifTarget AffinityCYP1A2 InhibitionAqueous SolubilityLogP Impact
Phenoxy HighHigh (Undesirable)PoorHigh
Pyridin-3-yloxy HighModerateModerateModerate
Pyrimidin-5-yloxy HighLow (Favorable)GoodLow

Pharmacophore Logic and Target Applications

Pharmacophore Aniline Aniline Moiety Primary Amine Forms Amides/Ureas Solvent Exposed Region Methyl 3-Methyl Group Steric Bump Restricts Dihedral Angle Enhances Selectivity Aniline->Methyl ortho to ether Ether Ether Linker Flexible Hinge Adapts to Pocket Reduces Planarity Aniline->Ether para to amine Pyrimidine Pyrimidine Ring Aromatic N-Acceptors Hinge Binding Lowers LogP & CYP Inhibition Ether->Pyrimidine O-C5 linkage

Pharmacophore mapping of 3-Methyl-4-(pyrimidin-5-yloxy)aniline in rational drug design.

Kinase Inhibitors (e.g., c-Met, BTK, Aurora Kinase)

In kinase inhibitor design, the pyrimidine ring frequently acts as a hinge-binding motif. The lone pairs on the pyrimidine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region. For example, in the development of highly selective c-Met inhibitors like EMD 1214063 ()[4], pyrimidine-ether motifs were utilized to achieve potent nanomolar inhibition (IC50 = 3 nmol/L) while maintaining high selectivity across a panel of 242 human kinases[5].

GPCR Allosteric Modulators

The building block is highly effective in targeting allosteric pockets of GPCRs, which are often deep and lipophilic. The 3-methyl group forces the molecule into a bioactive conformation that perfectly fits the transmembrane allosteric site of receptors like mGlu5, yielding negative allosteric modulators (NAMs) with high central nervous system (CNS) penetrance and low off-target toxicity[3].

Ion Channel Antagonists (P2X3 Receptors)

Derivatives of pyrimidin-5-yloxy anilines have been heavily patented for their use as P2X3 and P2X2/3 receptor antagonists ()[6][7]. These compounds are critical in modulating afferent neurotransmission, offering therapeutic avenues for chronic cough, visceral pain, and genitourinary disorders[8][9].

Synthetic Methodologies & Experimental Protocols

SyntheticWorkflow SM1 5-Bromopyrimidine (Electrophile) Coupling Ullmann/Buchwald Etherification (Cu/Pd Catalyst, Base) SM1->Coupling SM2 2-Methyl-4-nitrophenol (Nucleophile) SM2->Coupling Intermediate 5-(2-Methyl-4-nitrophenoxy)pyrimidine Coupling->Intermediate Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) Intermediate->Reduction Product 3-Methyl-4-(pyrimidin-5-yloxy)aniline (CAS: 871020-40-5) Reduction->Product

Synthetic workflow for 3-Methyl-4-(pyrimidin-5-yloxy)aniline via cross-coupling and reduction.

Protocol 1: General Amide Coupling (Self-Validating Workflow)

Causality: The electron-withdrawing nature of the pyrimidin-5-yloxy group exerts a mild deactivating effect on the aniline nitrogen via inductive pull across the ether linkage. Consequently, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to ensure complete conversion and minimize epimerization of chiral carboxylic acid partners.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add 3-Methyl-4-(pyrimidin-5-yloxy)aniline (1.1 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours.

  • Validation & Quality Control: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the aniline peak (m/z 202.1 [M+H]+) is consumed and the chromatogram shows a dominant peak corresponding to the exact mass of the target amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification (Crucial Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Causality: LiCl specifically partitions DMF into the aqueous phase, preventing solvent contamination in the final product. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure target compound. Purity must be verified as >95% by HPLC (UV 254 nm) prior to biological screening.

Conclusion

3-Methyl-4-(pyrimidin-5-yloxy)aniline stands as a masterclass in rational building block design. By balancing steric pre-organization (via the 3-methyl group) with optimized physicochemical properties (via the pyrimidin-5-yloxy group), it bypasses common attrition factors in drug development, such as poor solubility and high CYP450 liability. Mastery of its synthetic handling, particularly in amide and urea formations, remains an essential skill for medicinal chemists targeting kinases, GPCRs, and ion channels.

References

  • Emmitte, K. A., et al. (2017). "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation." Journal of Medicinal Chemistry. URL:[Link]

  • Bladt, F., et al. (2013). "EMD 1214063 and EMD 1204831 Constitute a New Class of Potent and Highly Selective c-Met Inhibitors." Clinical Cancer Research. URL:[Link]

  • Afferent Pharmaceuticals / Hawley, R. C., et al. (2020). "Crystalline salts and polymorphs of a P2X3 antagonist." U.S. Patent 10,676,444.
  • Molbase Chemical Database. "3-methyl-4-pyrimidin-5-yloxyaniline | CAS 871020-40-5." URL:[Link]

Sources

Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and analytical characterization of 3-Methyl-4-(pyrimidin-5-yloxy)aniline , a critical pharmacophore in the design of Type II Tyrosine Kinase Inhibitors (TKIs).

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

3-Methyl-4-(pyrimidin-5-yloxy)aniline is a biaryl ether scaffold serving as a "hinge-binder" or "linker" motif in medicinal chemistry. Structurally, it functions as a bioisostere to the 4-(pyridin-4-yloxy)aniline moiety found in approved kinase inhibitors such as Sorafenib and Regorafenib . The replacement of the pyridine ring with a pyrimidine ring (specifically linked at the 5-position) alters the electronic landscape, solubility, and hydrogen-bonding potential of the scaffold, often improving metabolic stability or kinase selectivity profiles.

Core Molecular Data[1]
ParameterValueTechnical Context
IUPAC Name 3-Methyl-4-(pyrimidin-5-yloxy)anilineSystematic nomenclature for registry.
Molecular Formula C₁₁H₁₁N₃O Validated via atom counting (see below).
Molecular Weight 201.23 g/mol Monoisotopic Mass: ~201.0902 Da.
H-Bond Donors 1 (Primary Amine)Critical for solvent interactions and binding.
H-Bond Acceptors 4 (3 N, 1 O)Includes pyrimidine nitrogens and ether oxygen.
cLogP ~1.5 - 1.8Lipophilic enough for membrane permeability; suitable for CNS penetration.
Topological Polar Surface Area (TPSA) ~68 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
Structural Atom Verification (Formula Derivation)

To ensure absolute accuracy in the formula C₁₁H₁₁N₃O :

  • Aniline Core (Substituted Benzene): C₆ ring. Substituents at 1 (-NH₂), 3 (-CH₃), 4 (-O-). Hydrogens remain at positions 2, 5, 6 (3H).

  • Methyl Group: 1 Carbon, 3 Hydrogens (+CH₃).

  • Amine Group: 1 Nitrogen, 2 Hydrogens (+NH₂).

  • Ether Linkage: 1 Oxygen (+O).

  • Pyrimidine Ring (Attached at C5): C₄N₂ ring. Hydrogens remain at positions 2, 4, 6 (3H).

    • Note on Pyrimidine: The 5-position attachment connects to the meta-carbon between the two ring nitrogens.

  • Summation:

    • C: 6 (ring) + 1 (methyl) + 4 (pyrimidine) = 11

    • H: 3 (benzene) + 3 (methyl) + 2 (amine) + 3 (pyrimidine) = 11

    • N: 1 (amine) + 2 (pyrimidine) = 3

    • O: 1 (ether) = 1

Synthetic Methodology

Synthesizing the ether linkage at the 5-position of the pyrimidine ring presents a specific challenge. Unlike the 2- or 4-positions, the 5-position of pyrimidine is not electron-deficient enough for facile Nucleophilic Aromatic Substitution (


) unless the nucleophile is extremely potent or the electrophile is heavily activated.

Therefore, a Nucleophilic Aromatic Substitution on the Nitrobenzene (Inverse


) is the preferred high-yield route, utilizing 5-hydroxypyrimidine as the nucleophile.
Protocol: Inverse Synthesis Route

Objective: Synthesize 3-Methyl-4-(pyrimidin-5-yloxy)aniline from 4-fluoro-3-methyl-1-nitrobenzene.

Step 1: Ether Formation (

)
  • Reagents: 5-Hydroxypyrimidine (1.0 eq), 4-Fluoro-3-methyl-1-nitrobenzene (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat to 80–100°C for 4–6 hours under

    
     atmosphere.
    
  • Mechanism: The phenoxide generated from 5-hydroxypyrimidine attacks the C-F bond of the nitrobenzene. The nitro group at the para-position activates the benzene ring for fluoride displacement.

Step 2: Nitro Reduction[1]
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: Filter through Celite to remove iron oxides; extract filtrate with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.

Visual Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and the critical decision points.

SynthesisRoute Start1 5-Hydroxypyrimidine Intermediate Intermediate: 3-Methyl-4-(pyrimidin-5-yloxy) nitrobenzene Start1->Intermediate Reagent1 K2CO3 / DMF 100°C Start1->Reagent1 Start2 4-Fluoro-3-methyl- 1-nitrobenzene Start2->Intermediate Reagent2 Fe / NH4Cl EtOH / H2O Intermediate->Reagent2 Product Target: 3-Methyl-4-(pyrimidin-5-yloxy) aniline Intermediate->Product

Caption: Two-step synthetic pathway utilizing inverse


 coupling followed by nitro reduction.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Expected Retention: The compound is moderately polar; expect elution mid-gradient (approx. 4–6 min depending on flow rate).

B. Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Ion: Look for the

    
     peak.[2]
    
    • Calculated MW: 201.23

    • Expected m/z: 202.23

  • Fragmentation Pattern:

    • Loss of methyl group (

      
      ).
      
    • Cleavage of the ether bond (characteristic loss of the pyrimidine ring).

C. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • δ 8.8–9.1 ppm (s, 1H) & (s, 2H): Pyrimidine protons (H2, H4, H6). The proton between nitrogens (H2) will be most deshielded.

  • δ 6.8–7.0 ppm (d, 1H): Benzene ring proton at position 5 (ortho to ether).

  • δ 6.4–6.6 ppm (m, 2H): Benzene protons at positions 2 and 6 (ortho to amine).

  • δ 4.8–5.0 ppm (s, 2H): Amine protons (

    
    ), broad singlet, 
    
    
    
    exchangeable.
  • δ 2.1–2.2 ppm (s, 3H): Methyl group protons.

Application in Drug Discovery[2][7]

This molecule is not merely a chemical intermediate; it is a Privileged Scaffold in kinase inhibitor design.[3]

Mechanism of Action (Pharmacophore)

In the context of Type II kinase inhibitors (e.g., targeting VEGFR, c-Kit, or PDGFR):

  • The Aniline Nitrogen: Serves as the attachment point for a "Tail" moiety (often a urea or amide) that extends into the allosteric hydrophobic back pocket of the kinase.

  • The Ether Linker: Provides flexibility, allowing the molecule to adopt the correct torsion angle to fit the ATP-binding gate.

  • The Pyrimidine Head: Acts as the "Hinge Binder." The nitrogens in the pyrimidine ring accept hydrogen bonds from the kinase hinge region (e.g., Cys residues), mimicking the adenine ring of ATP.

Logical Workflow: From Scaffold to Lead

DrugDesign Scaffold 3-Methyl-4-(pyrimidin-5-yloxy)aniline (Core Scaffold) Derivatization Functionalization at -NH2 (Urea/Amide Formation) Scaffold->Derivatization Chemical Modification Library Library Generation (Varying Hydrophobic Tails) Derivatization->Library Screening Kinase Panel Screening (VEGFR, PDGFR, RAF) Library->Screening SAR Analysis

Caption: Workflow for utilizing the scaffold in Fragment-Based Drug Design (FBDD).

References

  • PubChem Compound Summary. (n.d.). Search results for Aniline and Pyrimidine substructures.[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Contextual reference for diaryl ether kinase inhibitors). Retrieved from [Link]

Sources

Pyrimidinyl-Oxy-Aniline Scaffolds: Synthetic Strategies and Medicinal Utility

[1]

Executive Summary

The pyrimidinyl-oxy-aniline motif represents a privileged scaffold in modern drug discovery, particularly within the realm of kinase inhibition (e.g., Mer, c-Met, and EGFR families).[1] This structural unit combines the hydrogen-bonding capacity of the pyrimidine ring with the flexible, lipophilic ether linkage and the versatile derivatization potential of the aniline moiety.

This technical guide provides a rigorous analysis of this building block, moving beyond basic descriptions to address the critical synthetic challenges: chemoselectivity (O- vs. N-arylation) and regioselectivity (C2 vs. C4 substitution).[1] It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.[2]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The pyrimidinyl-oxy-aniline scaffold is rarely a passive linker; it often serves as a critical "hinge-binding" or "gatekeeper" element in the ATP-binding pocket of protein kinases.[1]

Core Pharmacophoric Features[3][4][5]
  • The Pyrimidine Head: Acts as a hydrogen bond acceptor (N1/N3). In many Type I and Type II kinase inhibitors, this ring interacts with the hinge region backbone (e.g., Met793 in EGFR).[1]

  • The Ether Linkage (-O-): Unlike a rigid amine (-NH-) linker, the ether oxygen introduces a specific bond angle (~110°) and rotational freedom that allows the molecule to adopt non-planar conformations, often required to access hydrophobic back-pockets.[1] It also eliminates a hydrogen bond donor, potentially improving membrane permeability by reducing Polar Surface Area (PSA).[1]

  • The Aniline Tail: The amino group (-NH2) serves as a vector for further elaboration into ureas or amides, which are classic motifs for interacting with the conserved DFG-motif (Asp-Phe-Gly) in kinases.[1]

Table 1: Physicochemical Comparison of Linkers
FeatureEther Linker (-O-)Amine Linker (-NH-)Impact on Drug Design
H-Bond Donor NoYesEther improves passive permeability; Amine may bind solvent or specific residues.[1]
Flexibility High (Rotatable)ModerateEther allows "induced fit" into cryptic pockets.
Metabolic Stability High (CYP450 resistant)ModerateAmines are susceptible to N-oxidation or dealkylation.[1]
pKa Influence Inductive withdrawalResonance donationEther lowers the pKa of the pyrimidine nitrogens less than the amine.

Part 2: Synthetic Strategies & Decision Trees

Synthesizing this scaffold presents two primary challenges: Regioselectivity (which halogen on the pyrimidine reacts?) and Chemoselectivity (does the phenol or the aniline react?).

Strategy A: The Nitro-Reduction Route (High Fidelity)

This is the industry-standard approach for scale-up.[1] By using nitrophenol instead of aminophenol, the chemoselectivity issue is eliminated. The nitro group is subsequently reduced to the aniline.

  • Step 1: SNAr of 2,4-dichloropyrimidine with 4-nitrophenol.

  • Step 2: Reduction of the nitro group (Fe/NH4Cl, SnCl2, or H2/Pd-C).[1]

Strategy B: Direct Aminophenol Coupling (Convergent)

Used for late-stage functionalization or when the nitro-precursor is unavailable.[1] This requires precise base selection to favor the phenoxide (Hard Nucleophile) attack over the aniline (Soft Nucleophile).[1]

  • Conditions: Cs2CO3 in DMSO/DMF is preferred. The "Cesium Effect" improves the solubility of the phenoxide and promotes O-alkylation.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the correct synthetic route based on starting material availability and substitution patterns.

Synthesis_Decision_TreeStartTarget: Pyrimidinyl-Oxy-AnilineCheck_SMStarting Material CheckStart->Check_SMRoute_ARoute A: Nitro-Reduction(High Purity / Scale-up)Check_SM->Route_ANitrophenol AvailableRoute_BRoute B: Direct Aminophenol(Rapid / Library Gen)Check_SM->Route_BAminophenol OnlyStep_A1Step 1: S_NAr(Chloropyrimidine + Nitrophenol)Base: K2CO3, Solvent: DMFRoute_A->Step_A1Step_B1Step 1: Chemoselective S_NAr(Chloropyrimidine + Aminophenol)Route_B->Step_B1Regio_CheckRegioselectivity Check:2,4-Dichloropyrimidine?Step_A1->Regio_CheckStep_A2Step 2: Reduction(Fe/NH4Cl or H2/Pd-C)Critical_ControlCRITICAL CONTROL:Use Cs2CO3 / DMSOto favor O-alkylationStep_B1->Critical_ControlC4_ProductMajor Product: C4-Oxy(Sterics/Electronics favor C4)Regio_Check->C4_ProductStandard ConditionsC2_ProductTo access C2-Oxy:Use 2-Cl-4-Substituted Pyrimidineor Pd-CatalysisRegio_Check->C2_ProductSpecialized ConditionsC4_Product->Step_A2

Caption: Decision tree for synthesizing pyrimidinyl-oxy-aniline building blocks, highlighting the divergence between the robust Nitro-Reduction route and the direct Aminophenol route.

Part 3: Experimental Protocols

Protocol 1: Regioselective SNAr Synthesis (Nitro-Route)

Objective: Synthesis of 4-(4-nitrophenoxy)pyrimidine derivatives. Scope: Validated for 2,4-dichloropyrimidine and 4,6-dichloropyrimidine.[1]

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • 4-Nitrophenol (1.0 equiv)[1]

  • Potassium Carbonate (K2CO3) (1.5 equiv) — Note: Use anhydrous, finely ground.[1]

  • DMF (Dimethylformamide) — Concentration: 0.2 M

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 equiv) in DMF.

  • Deprotonation: Add K2CO3 (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution typically turns bright yellow, indicating phenoxide formation.

  • Addition: Add 2,4-dichloropyrimidine (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.[1]

    • Expert Insight: 2,4-dichloropyrimidine favors substitution at the C4 position due to the para-position relative to N1 and lower steric hindrance compared to C2. If C2 substitution is desired, this standard SNAr protocol will yield poor selectivity; Pd-catalyzed cross-coupling is recommended instead [1].[1]

  • Workup: Once starting material is consumed (~4–6 hours), cool to RT. Pour into ice-cold water (10x reaction volume). The product usually precipitates. Filter, wash with water, and dry.[1] If no precipitate forms, extract with EtOAc.

Protocol 2: Iron-Mediated Nitro Reduction

Objective: Conversion of the nitro-intermediate to the active aniline building block.

Reagents:

  • Nitro-intermediate (from Protocol 1)[1]

  • Iron Powder (Fe) (5.0 equiv) — Must be fine powder (<10 micron).[1]

  • Ammonium Chloride (NH4Cl) (5.0 equiv)[1]

  • Solvent: EtOH:H2O (4:1 ratio)

Procedure:

  • Suspend the nitro-intermediate in EtOH:H2O (4:1).

  • Add NH4Cl and Iron powder.

  • Heat to reflux (approx. 80°C) with vigorous stirring.

  • Validation: Monitor by LCMS. The mass shift will be M-30 (loss of two oxygens, gain of two hydrogens).[1]

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH. Concentrate the filtrate.

Part 4: Applications in Drug Discovery[6][7][8]

The pyrimidinyl-oxy-aniline motif is integral to "Type II" kinase inhibitors, which bind to the inactive conformation (DFG-out) of the kinase.[1]

Case Study: Mer/c-Met Dual Inhibitors

Recent medicinal chemistry campaigns have utilized this scaffold to develop dual inhibitors for Mer and c-Met receptor tyrosine kinases, which are implicated in cancer metastasis.[1][3]

  • Compound 18c: A specific example from recent literature [2] utilizes a 2-substituted aniline pyrimidine core. The ether linkage connects the central pyrimidine to a distal phenyl ring, allowing the molecule to span the ATP pocket and interact with the hydrophobic back-pocket.

  • Mechanism: The aniline nitrogen often forms a hydrogen bond with the "hinge" region or serves as an attachment point for a solubilizing tail (e.g., morpholine or piperazine) that reaches into the solvent-exposed region.

Visualization: Pharmacophore Interaction Map

The diagram below illustrates how the Pyrimidinyl-Oxy-Aniline scaffold typically orients within a kinase binding pocket.

Pharmacophore_MapHingeKinase Hinge Region(Met793 / Glu762)Hydro_PocketHydrophobic Back Pocket(Gatekeeper Residue)Solvent_FrontSolvent Exposed Area(Asp-Phe-Gly Motif)Py_RingPyrimidine Ring(H-Bond Acceptor)Py_Ring->HingeH-Bond (N1/N3)Ether_LinkEther Linker (-O-)(Flexible Pivot)Py_Ring->Ether_LinkC-O BondEther_Link->Hydro_PocketVan der Waals / Shape FitAnilineAniline Moiety(Vector for Extension)Ether_Link->AnilineC-O BondTail_GroupSolubilizing Tail(Amide/Urea Deriv.)Aniline->Tail_GroupCovalent BondTail_Group->Solvent_FrontH-Bond / Ionic Interaction

Caption: Pharmacophore map demonstrating the binding mode of pyrimidinyl-oxy-aniline inhibitors within a typical kinase ATP-binding pocket.

References

  • Neufeldt, S. R. (2016).[1] C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Digitell Inc. Link

  • Huang, D., et al. (2024).[1][4][5] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Link

  • BenchChem Technical Support.[2] (2025).[1][3][6][7][8] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. BenchChem. Link[1]

  • Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wuxi AppTec. Link

Therapeutic Targets for 3-Methyl-4-(pyrimidin-5-yloxy)aniline Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 3-methyl-4-(pyrimidin-5-yloxy)aniline scaffold has emerged as a highly versatile pharmacophore. Unlike traditional phenoxy-aniline derivatives, the incorporation of the electron-deficient pyrimidine ring, coupled with the steric constraints of the 3-methyl group, provides unique physicochemical properties. This whitepaper explores the structural rationale behind this moiety and details its primary therapeutic targets—ranging from receptor tyrosine kinases (RTKs) like c-Met to epigenetic protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

Structural Rationale & Pharmacophore Modeling

The pharmacological utility of 3-methyl-4-(pyrimidin-5-yloxy)aniline derivatives stems from precise vectorization and conformational control:

  • The Pyrimidin-5-yloxy Core: The nitrogen atoms in the pyrimidine ring significantly lower the molecule's lipophilicity (LogP) compared to a simple phenyl ring, improving aqueous solubility while providing critical hydrogen-bond acceptor vectors. In kinase targets, these nitrogens frequently interact with the hinge region backbone[1].

  • Diaryl Ether Linkage & 3-Methyl Steric Shield: The ether oxygen provides conformational flexibility, allowing the molecule to adopt a "folded" or "U-shaped" geometry necessary for penetrating deep hydrophobic pockets (such as the DFG-out pocket in kinases). The adjacent 3-methyl group acts as a steric shield, restricting the rotational freedom of the ether linkage and locking the molecule into its bioactive conformation[2].

  • The Aniline Nitrogen: Serving as a synthetic vector, the aniline amine is typically derivatized into ureas or amides. These functional groups act as critical hydrogen-bond donors/acceptors, often engaging the conserved catalytic glutamate and DFG-aspartate in kinases[3].

ScaffoldVectorization Core 3-Methyl-4-(pyrimidin-5-yloxy)aniline Core Scaffold Pyrim Pyrimidin-5-yl Ring (Hinge Binder / H-Bond Acceptor) Core->Pyrim Lowers LogP Ether Ether Linkage (Conformational Flexibility) Core->Ether Controls Dihedral Angle Methyl 3-Methyl Group (Steric Shield / Pocket Fit) Core->Methyl Restricts Rotation Aniline Aniline Nitrogen (Vector for Ureas/Amides) Core->Aniline Synthetic Handle

Fig 1. Pharmacophore mapping and vector analysis of the 3-methyl-4-(pyrimidin-5-yloxy)aniline core.

Primary Therapeutic Targets

Receptor Tyrosine Kinases: c-Met and BTK

The most prominent application of this scaffold is in the development of highly selective kinase inhibitors.

  • c-Met (Hepatocyte Growth Factor Receptor): Derivatives such as EMD 1204831 and EMD 1214063 (Tepotinib) utilize the pyrimidin-5-yloxy motif to achieve sub-nanomolar potency against c-Met[2]. The pyrimidine ring occupies the ATP-binding pocket, while the extended ether-linked system allows the molecule to achieve >200-fold selectivity over other human kinases by exploiting the unique geometry of the c-Met active site [4].

  • Bruton's Tyrosine Kinase (BTK): Patent literature demonstrates that pyrimidin-5-yloxy-phenyl derivatives are highly effective BTK inhibitors, utilized in treating autoimmune disorders like rheumatoid arthritis and B-cell malignancies [3].

cMetPathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation Inhibitor Pyrimidin-5-yloxy Inhibitor (e.g., EMD 1204831) Inhibitor->cMet Blocks ATP Pocket

Fig 2. Signal transduction pathway blockade by c-Met targeted pyrimidin-5-yloxy inhibitors.

GPCR Allosteric Modulators: mGlu5

Beyond kinases, the scaffold is highly effective in targeting allosteric pockets of G-protein coupled receptors. For instance, VU0424238 (a picolinamide derivative of the pyrimidin-5-yloxy core) is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5)[1]. The pyrimidine ring reduces CYP1A2 inhibition and plasma protein binding compared to its fluoropyridine analogs, showcasing how heteroatom placement in this scaffold fine-tunes ADME properties [1].

Epigenetic Protein-Protein Interactions: Menin-MLL

Recent advancements have repurposed this scaffold to disrupt the Menin-MLL interaction, a critical epigenetic driver in acute leukemias. By converting the aniline into a substituted benzamide, the resulting compounds achieve high-affinity binding to the Menin pocket, displacing the MLL fusion protein and halting leukemogenesis [5].

Quantitative Target Profiling

The following table summarizes the diverse target landscape and binding affinities of key derivatives utilizing the pyrimidin-5-yloxy pharmacophore.

Compound / Derivative ClassPrimary TargetBinding Affinity (IC50 / Ki)Mechanism of ActionClinical / Preclinical Utility
EMD 1214063 (Tepotinib) c-Met (RTK)IC50 = 3 nMATP-competitive Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)
EMD 1204831 c-Met (RTK)IC50 = 9 nMATP-competitive Kinase InhibitorSolid Tumors (Preclinical)
VU0424238 mGlu5 (GPCR)Ki = 4.4 nMNegative Allosteric ModulatorPsychiatric / Neurodegenerative Disorders
Formula I Benzamides Menin-MLL< 50 nMPPI InhibitorAcute Leukemias, Castration-Resistant Prostate Cancer

Experimental Workflows & Protocols

To ensure rigorous validation of 3-methyl-4-(pyrimidin-5-yloxy)aniline derivatives, the following self-validating protocols are recommended.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated pyrimidine-aniline derivatives.

  • Reagent Preparation: Prepare the recombinant kinase domain (e.g., c-Met) at 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial step: Set ATP concentration strictly at the apparent

    
     for the specific kinase to ensure accurate 
    
    
    
    determination.
  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense derivatives directly into 384-well plates. Causality: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO concentration (<1% final), preventing solvent-induced kinase denaturation.

  • Incubation & Equilibration: Incubate the kinase-compound mixture for 60 minutes at room temperature before adding ATP/substrate. Causality: Many pyrimidine-ether derivatives act as Type II inhibitors (binding the DFG-out conformation), which exhibit slow-binding kinetics. Pre-incubation ensures equilibrium is reached.

  • Reaction & Detection: Initiate the reaction with ATP and biotinylated peptide substrate. After 60 minutes, quench with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation (Quality Control): Calculate the Z'-factor for every plate using a reference arm (e.g., Staurosporine at 10 µM for 100% inhibition and DMSO for 0% inhibition). A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: While Western blots confirm downstream signaling blockade, NanoBRET confirms direct target engagement inside live cells, proving the derivative successfully crosses the cell membrane and binds the target in a physiological environment.

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a c-Met-NanoLuc (Nluc) fusion protein. Plate at

    
     cells/well in 96-well format.
    
  • Tracer Titration: Introduce a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Target Engagement Intracellular Kinase Assay tracer).

  • Compound Treatment: Treat cells with serial dilutions of the pyrimidin-5-yloxy derivative. Incubate for 2 hours.

  • BRET Measurement: Add the NanoLuc substrate and measure BRET signals (ratio of 610 nm / 460 nm emissions). The displacement of the fluorescent tracer by the unlabeled derivative results in a dose-dependent decrease in the BRET signal, yielding an intracellular

    
    .
    

References

  • Bladt, F., et al. "EMD 1214063 and EMD 1204831 constitute a new class of potent and highly selective c-Met inhibitors." Clinical Cancer Research, 2013.[Link]

  • Emmitte, K. A., et al. "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation." Journal of Medicinal Chemistry, 2017.[Link]

  • Vitae Pharmaceuticals, LLC. "Inhibitors of the menin-MLL interaction.
  • Merck Patent GmbH. "Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity." WO2012170976A2, 2012.

Sources

Methodological & Application

Synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline from 4-fluoro-3-methylnitrobenzene

[1]

Executive Summary & Strategic Context

This application note details a robust, scalable protocol for the synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline , a privileged pharmacophore in medicinal chemistry.[1] This scaffold—a specific diaryl ether—is a critical intermediate in the development of Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, or c-Met), often serving as the "hinge-binding" or "solvent-front" moiety in drug candidates similar to Pazopanib or Resmetirom analogs.[1]

Synthetic Strategy

The synthesis is executed in two steps:

  • Nucleophilic Aromatic Substitution (SNAr): The coupling of 4-fluoro-3-methylnitrobenzene with pyrimidin-5-ol utilizing the electron-withdrawing nitro group to activate the aryl fluoride.[1]

  • Chemoselective Reduction: Conversion of the nitro group to the target aniline using catalytic hydrogenation or iron-mediated reduction.

This route is preferred over Ullmann or Buchwald-Hartwig couplings for this specific substrate due to the high reactivity of the fluoronitrobenzene, avoiding the need for expensive transition metal catalysts in the coupling step.[1]

Reaction Scheme

GSM14-Fluoro-3-methylnitrobenzeneStep1Step 1: S_NAr Coupling(K2CO3, DMF, 90°C)SM1->Step1SM2Pyrimidin-5-olSM2->Step1InterIntermediate:3-Methyl-4-(pyrimidin-5-yloxy)nitrobenzeneStep1->Inter  Yield: ~85-90%Step2Step 2: Reduction(H2, Pd/C, MeOH)Inter->Step2ProductTarget Product:3-Methyl-4-(pyrimidin-5-yloxy)anilineStep2->Product  Yield: ~95%

Figure 1: Synthetic pathway for 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

Detailed Experimental Protocols

Step 1: Preparation of 3-Methyl-4-(pyrimidin-5-yloxy)nitrobenzene

Mechanism: SNAr (Nucleophilic Aromatic Substitution).[1] The phenoxide ion generated from pyrimidin-5-ol attacks the C-4 position of the nitrobenzene, displacing fluoride.[1]

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Mass/Vol
4-Fluoro-3-methylnitrobenzene 155.131.015.5 g
Pyrimidin-5-ol 96.091.110.6 g
Potassium Carbonate (K₂CO₃) 138.212.027.6 g
DMF (Anhydrous) --150 mL
Protocol
  • Setup: Charge a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser with Pyrimidin-5-ol (10.6 g, 110 mmol) and DMF (150 mL).

  • Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

    • Note: The mixture may become slightly colored.

  • Addition: Add 4-Fluoro-3-methylnitrobenzene (15.5 g, 100 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours .

    • Monitoring: Check by TLC (30% EtOAc in Hexanes) or HPLC. The limiting reagent (fluoronitrobenzene) should be consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into Ice-Water (600 mL) with stirring. The product should precipitate as a solid.

    • Stir the slurry for 30 minutes to ensure granulation.

    • Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and salts.

  • Purification:

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Optional: If the product is colored or impure, recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 19.6 – 20.8 g (85–90%).

    • Appearance: Light yellow to tan solid.[1]

Step 2: Reduction to 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Mechanism: Catalytic Hydrogenation.[1] The nitro group is reduced to an amino group via surface-catalyzed hydrogen transfer.[1]

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Mass/Vol
Nitro Intermediate (from Step 1) 231.211.010.0 g
10% Pd/C (50% wet) -10 wt%1.0 g
Methanol (MeOH) --100 mL
Hydrogen Gas (H₂) 2.02ExcessBalloon/1 atm
Protocol
  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) before adding catalyst to prevent ignition of methanol vapors.

  • Setup: In a 250 mL RBF or hydrogenation bottle, dissolve the Nitro Intermediate (10.0 g, 43.2 mmol) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a gentle stream of Nitrogen.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (H₂) (balloon pressure is sufficient). Repeat this cycle 3 times.

    • Stir vigorously at Room Temperature for 3–5 hours .

    • Monitoring: TLC (5% MeOH in DCM) will show the disappearance of the non-polar nitro compound and the appearance of a polar, UV-active amine spot (stains with Ninhydrin).

  • Workup:

    • Flush the vessel with Nitrogen to remove excess H₂.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with Methanol (2 x 20 mL).

    • Caution: Do not let the Pd/C dry out completely on the filter paper, as it is pyrophoric. Keep it wet with water after filtration.[1]

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude amine.

    • Expected Yield: 8.2 – 8.7 g (95–99%).

    • Appearance: Off-white to pale brown solid.[1]

Process Workflow Diagram

Workflowcluster_0Step 1: S_NAr Couplingcluster_1Step 2: ReductionStartStart:Charge DMF + K2CO3 + Pyrimidin-5-olAddSMAdd 4-Fluoro-3-methylnitrobenzeneStart->AddSMHeatHeat to 90°C (4-6 h)AddSM->HeatQuenchQuench in Ice Water(Precipitation)Heat->QuenchFilterFilter & Dry SolidQuench->FilterDissolveDissolve Intermediate in MeOHFilter->DissolveTransfer IntermediateCatAddAdd 10% Pd/C (Under N2)Dissolve->CatAddHydroHydrogenation (H2 Balloon, RT)CatAdd->HydroCeliteFilter through CeliteHydro->CeliteConcConcentrate FiltrateCelite->Conc

Figure 2: Operational workflow for the synthesis process.[1]

Analytical Data & Quality Control

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale brown solid
Purity HPLC (C18, ACN/H₂O)> 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)δ (ppm): 8.90 (s, 1H, Pyrimidine H-2), 8.55 (s, 2H, Pyrimidine H-4,6), 6.90 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.45 (dd, 1H, Ar-H), 5.10 (br s, 2H, NH₂), 2.05 (s, 3H, CH₃).[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ = 202.2

Critical Troubleshooting & Optimization

  • Incomplete Coupling (Step 1):

    • Cause: Moisture in DMF or old K₂CO₃.[1]

    • Solution: Use anhydrous DMF and freshly ground K₂CO₃.[1] If reaction stalls, add 0.1 eq of Cs₂CO₃ to boost reactivity.

  • Impurity Formation (Step 1):

    • Issue: Hydrolysis of the fluoronitrobenzene to the phenol (rare but possible with wet solvent).

    • Solution: Ensure strict anhydrous conditions.[1]

  • Incomplete Reduction (Step 2):

    • Cause: Catalyst poisoning (Sulphur traces from Step 1 reagents?).

    • Solution: Wash the Step 1 solid thoroughly with water to remove inorganic salts. If Pd/C fails, switch to Fe/NH₄Cl (Iron powder, NH₄Cl, EtOH/H₂O, Reflux 2h) which is highly robust for nitro reductions.

References

  • SNAr Mechanism & Conditions: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] (General reference for Pd/C reduction).

  • Analogous Kinase Inhibitor Synthesis (Pazopanib/Resmetirom Intermediates)

    • BenchChem Application Note: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline.[1] Link (Analogous diaryl ether synthesis).

    • Patent Reference: GlaxoSmithKline. (2002). Pyrimidine Derivatives as Kinase Inhibitors.[1] WO 02/059110.[1] (Describes similar pyrimidine-ether linkages).

  • Safety Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for 4-Fluoro-3-methylnitrobenzene. Link

Application Note: Chan-Lam Coupling of Pyrimidin-5-ol and Aryl Boronic Acids

[1][2]

Executive Summary

The synthesis of 5-aryloxypyrimidines is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. While SNAr methodologies are common for electron-deficient rings, they require activated aryl halides (often fluorinated) and harsh conditions that may not tolerate sensitive functional groups.

The Chan-Lam-Evans coupling offers a complementary, mild, oxidative approach using aryl boronic acids. However, pyrimidin-5-ol presents a specific challenge: it is an electron-deficient phenol (pKa ~6.5–7.5) with a high propensity for catalyst poisoning due to the chelating ability of the pyrimidine nitrogens.

This guide details two field-proven protocols:

  • Method A (The Standard): A robust, room-temperature protocol using stoichiometric copper(II) for standard substrates.

  • Method B (Catalytic/High-Efficiency): A ligand-promoted catalytic system for sterically hindered or highly electron-poor partners.

Mechanistic Insight & Challenges

The Chan-Lam coupling operates via an oxidative Cu(II)/Cu(III) catalytic cycle. Unlike Palladium-catalyzed couplings (Suzuki-Miyaura), which rely on a Cu(0)/Cu(II) or Pd(0)/Pd(II) cycle, Chan-Lam requires an oxidant (usually atmospheric oxygen) to regenerate the active species.

The "Heterocycle Trap"

For pyrimidin-5-ol, the primary failure mode is N-coordination . The pyrimidine ring nitrogens can bind competitively to the Copper center, displacing the boronic acid or preventing the coordination of the hydroxyl group. This "poisoning" halts the catalytic cycle.

Solution: We utilize molecular sieves (4Å) to remove water (which competes for coordination) and specific bases (Pyridine or TEA) that facilitate deprotonation of the phenol without permanently sequestering the copper.

Catalytic Cycle Diagram

The following diagram illustrates the critical Transmetallation and Reductive Elimination steps, highlighting where the Pyrimidin-5-ol enters the cycle.

ChanLamMechanismCu2Cu(II)-X2(Active Species)TransmetTransmetallation(Rate Limiting)Cu2->Transmet+ Ar-B(OH)2IntAAryl-Cu(II)-XTransmet->IntACoordSubstrate Coordination(Pyrimidin-5-ol)IntA->Coord+ Pyrimidin-5-ol+ BaseIntBAryl-Cu(II)-O-PyrimCoord->IntBOxidationOxidation (O2)IntB->OxidationIntCAryl-Cu(III)-O-PyrimOxidation->IntCRedElimReductive EliminationIntC->RedElimRedElim->Cu2Regeneration(Cu(I) -> Cu(II))ProductProduct(5-Aryloxypyrimidine)RedElim->Product

Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle. Note that the 'Transmetallation' step is often rate-limiting and sensitive to water.

Experimental Protocols

Method A: Stoichiometric Cu(OAc)2 (The "Gold Standard")

Recommended for: Initial screening, small-scale synthesis (<500 mg), and substrates with minimal steric hindrance.

Rationale: Using stoichiometric Copper(II) acetate circumvents the slow re-oxidation step of Cu(I) to Cu(II), often resulting in higher yields for difficult heteroaryl phenols.

Materials:

  • Pyrimidin-5-ol derivative (1.0 equiv)

  • Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Cu(OAc)2 (anhydrous) (1.0 – 1.1 equiv)

  • Pyridine (3.0 equiv)

  • Powdered Molecular Sieves 4Å (Activated)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry air or argon.

  • Charging: Add Pyrimidin-5-ol (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)2 (1.0 mmol), and activated MS 4Å (200 mg/mmol substrate).

  • Solvation: Add anhydrous DCM (10 mL, 0.1 M concentration).

  • Base Addition: Add Pyridine (3.0 mmol) dropwise.

    • Observation: The solution should turn a deep blue/green color, indicating the formation of the active Cu-pyridine complex.

  • Reaction: Stir vigorously open to the atmosphere (drying tube recommended to exclude moisture but allow O2) at room temperature (25 °C).

    • Time: 16 – 48 hours.

  • Monitoring: Monitor by LC-MS. TLC is often insufficient due to the polarity of the phenol.

  • Workup: Filter through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Method B: Catalytic CuI with Ligand (High Efficiency)

Recommended for: Scale-up (>1g), valuable substrates, or when Method A fails due to low conversion.

Rationale: Based on Buchwald’s work with hydroxypyridines [1], this method uses a bidentate ligand to stabilize the copper center, preventing poisoning by the pyrimidine nitrogen and facilitating the coupling of less nucleophilic phenols.

Materials:

  • Pyrimidin-5-ol derivative (1.0 equiv)

  • Aryl Iodide or Aryl Boronic Acid (1.2 equiv)

    • Note: This method can be adapted for Aryl Iodides (Ullmann-type) or Boronic Acids (Chan-Lam). For Chan-Lam, use Cu(OAc)2 (10-20 mol%).

  • Catalyst: Cu(OAc)2 (10–20 mol%)

  • Ligand: 1,10-Phenanthroline or 2-Picolinic Acid (20 mol%)

  • Base: Cs2CO3 or K3PO4 (2.0 equiv)

  • Solvent: DMSO or DMF (dry)

Protocol:

  • Setup: In a vial, pre-mix Cu(OAc)2 (0.1 mmol) and 1,10-Phenanthroline (0.1 mmol) in DMSO (1 mL) for 10 minutes to form the catalyst complex.

  • Addition: Add the Pyrimidin-5-ol (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Base (2.0 mmol). Dilute with remaining DMSO (4 mL).

  • Reaction: Heat to 60–80 °C under an O2 balloon or open air (if using Cu(II)).

    • Note: Heating helps overcome the energy barrier for the transmetallation of electron-poor phenols.

  • Workup: Dilute with water and extract with EtOAc (3x). The high polarity of DMSO requires thorough water washes (or LiCl solution) to remove.

Data & Troubleshooting Guide

Comparison of Conditions
ParameterMethod A (Stoichiometric)Method B (Catalytic)
Copper Source Cu(OAc)2 (1.0 eq)Cu(OAc)2 (0.1 eq)
Ligand Pyridine (excess)1,10-Phenanthroline
Solvent DCM (Non-polar)DMSO/DMF (Polar Aprotic)
Temp 25 °C60–80 °C
Tolerance High (Moisture sensitive)Moderate (Heat sensitive)
Yield (Typical) 60–85%50–75%
Self-Validating Workflow

Use the following visual logic flow to monitor your reaction success.

WorkflowStartStart ReactionColorCheckColor Check(10 mins)Start->ColorCheckDeepBlueDeep Blue/Green?(Active Complex)ColorCheck->DeepBlueYesBrownBrown/Black ppt?(Catalyst Death)ColorCheck->BrownNoMonitorLC-MS @ 4hDeepBlue->MonitorAddLigandAdd More Ligand(Pyridine/Bipy)Brown->AddLigandTroubleshoot

Figure 2: Visual monitoring of the reaction. A deep blue/green solution indicates active Cu(II)-amine species. Brown precipitates often indicate Cu(I) disproportionation or oxide formation, requiring intervention.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Conversion Catalyst PoisoningSwitch to Method B (Bidentate ligand protection).
Low Yield (<30%) ProtodeboronationAdd excess Boronic Acid (up to 3.0 eq); Add MS 4Å to remove water.
Brown Precipitate Catalyst DecompositionEnsure adequate O2 flow (don't seal flask); Add more Pyridine.
N-Arylation Byproduct Ambident NucleophileEnsure Phenol is deprotonated (pKa check); Method A favors O-arylation due to "soft" Cu-O bond character.

References

  • Altman, R. A., & Buchwald, S. L. (2007).[1] Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[1] Organic Letters, 9(4), 643–646.[1] [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. [Link]

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944. [Link]

Solvent selection for 3-Methyl-4-(pyrimidin-5-yloxy)aniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Part 1: Executive Summary & Molecule Profile

1.1 The Challenge 3-Methyl-4-(pyrimidin-5-yloxy)aniline is a critical pharmacophore in the synthesis of Type II kinase inhibitors (e.g., analogues of Pazopanib, Abemaciclib).[1] Its structure combines a nucleophilic aniline, a lipophilic methyl group, and a basic pyrimidine ether. This "chimeric" polarity creates a solubility paradox:

  • Lipophilic enough to resist dissolution in pure water.[1]

  • Polar enough (H-bond acceptors) to aggregate in non-polar solvents like heptane.[1]

  • Basic enough to interfere with acid-catalyzed reactions or protonate in situ, altering solubility during workup.[1]

This guide provides an evidence-based solvent selection strategy to maximize reaction rates, yield, and process safety, moving beyond "trial-and-error" to predictive solubility logic.[1]

1.2 Physicochemical Profile

PropertyValue / CharacteristicImpact on Solvent Selection
Structure Aniline (Donor) + Pyrimidine (Acceptor)Dual solubility: Soluble in polar aprotic & selected protic solvents.[1]
pKa (Predicted) Aniline-NH₂: ~4.0Weak base.[1] Requires non-acidic media for nucleophilic attack.[1]
pKa (Predicted) Pyrimidine-N: ~1.0 - 2.0Very weak base.[1] Protonates only in strong acid (TFA, HCl), drastically changing solubility (salt formation).
LogP ~1.5 - 2.0Moderate lipophilicity.[1] Extractable into EtOAc or DCM; poor in water.[1]
Oxidation Potential High (Aniline moiety)Critical: Avoid solvents with high peroxide potential (e.g., uninhibited ethers) or degas thoroughly.

Part 2: Solvent Selection Matrix

This matrix synthesizes solubility data with reaction kinetics.[1] We prioritize Green Chemistry principles (replacing DMF/DCM) without compromising yield.

Reaction-Specific Solvent Recommendations
Reaction TypePreferred Green Solvent Traditional Solvent Why? (Mechanism & Solubility)
Amide Coupling (e.g., with Acyl Chlorides)2-MeTHF (2-Methyltetrahydrofuran)DCM / THF2-MeTHF offers higher boiling point than THF and better solubility for the amide product, preventing "crashing out" before completion.[1]
SnAr / Buchwald (Cross-coupling)n-Butanol or t-Amyl Alcohol Dioxane / TolueneProtic solvents can activate the electrophile in SnAr via H-bonding.[1] For Buchwald, t-Amyl alcohol promotes catalyst stability.[1]
Nucleophilic Substitution (Alkylation)Acetonitrile (MeCN) DMF / NMPMeCN is easier to remove (lower BP) than DMF. Use DMF only if solubility is strictly limiting.
Workup / Extraction Isopropyl Acetate (IPAc) EtOAc / DCMIPAc resists hydrolysis better than EtOAc and separates cleaner from aqueous phases (less emulsion with pyrimidines).
Solvents to Avoid
  • Acetone/Ketones: Avoid with primary anilines during storage or high heat; risk of Schiff base (imine) formation.

  • Diethyl Ether: High volatility and flammability; poor solubility for this specific scaffold.[1]

  • Water (as mono-solvent): The molecule is insoluble.[1] Use only in biphasic systems or mixed with alcohols.[1]

Part 3: Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting a solvent system based on the intended chemical transformation.

SolventSelection Start Start: 3-Methyl-4-(pyrimidin-5-yloxy)aniline ReactionType Define Reaction Type Start->ReactionType Amidation Amide/Urea Formation (Acylation) ReactionType->Amidation CrossCoupling Pd-Catalyzed / SnAr (C-N Bond Formation) ReactionType->CrossCoupling Workup Purification / Extraction ReactionType->Workup SolubilityCheck Check Solubility in 2-MeTHF Amidation->SolubilityCheck TempReq Temp > 100°C? CrossCoupling->TempReq AvoidDCM Avoid DCM (Emulsions) Workup->AvoidDCM Use2MeTHF Use 2-MeTHF (Green, High Yield) SolubilityCheck->Use2MeTHF Soluble UseDMF Use DMF/DMAc (High Solubility, Hard Removal) SolubilityCheck->UseDMF Insoluble UseToluene Use Toluene or Xylene (Inert, High BP) TempReq->UseToluene Yes (Inert) UseBuOH Use n-Butanol/t-Amyl Alcohol (Activates SnAr, Solubilizes Pd) TempReq->UseBuOH No (Active) UseIPAc Use Isopropyl Acetate (Clean Separation) AvoidDCM->UseIPAc

Figure 1: Decision logic for solvent selection prioritizing Green Chemistry (2-MeTHF, IPAc) and process efficiency.

Part 4: Detailed Experimental Protocols

Protocol A: The "Green" Amide Coupling (2-MeTHF System)

Objective: Functionalize the aniline nitrogen with an acyl chloride while avoiding toxic solvents like DCM or DMF.

Reagents:

  • 3-Methyl-4-(pyrimidin-5-yloxy)aniline (1.0 equiv)[1]

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Anhydrous.[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, charge the aniline derivative (1.0 g, ~5 mmol). Add 2-MeTHF (10 mL, 10 volumes).

    • Note: If the solution is cloudy, heat gently to 40°C. 2-MeTHF has better solubilizing power than THF for this scaffold.[1]

  • Base Addition: Cool the mixture to 0°C (ice bath). Add TEA (1.5 equiv) dropwise.[1]

  • Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 10 minutes. Maintain temperature < 5°C to prevent bis-acylation.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The aniline spot (lower Rf, UV active) should disappear.

  • Quench: Add water (5 mL) to quench excess acyl chloride.

  • Workup (Phase Separation):

    • 2-MeTHF is immiscible with water.[1] Separate the organic layer.[2][3]

    • Wash organic layer with Sat.[1] NaHCO₃ (10 mL) followed by Brine (10 mL).

    • Advantage:[4] Unlike THF, 2-MeTHF separates cleanly from water, eliminating the need for an extraction solvent exchange.[1]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Solubility Screening Workflow

Objective: Determine the optimal solvent for a new reaction or recrystallization.

Method:

  • Weigh 10 mg of 3-Methyl-4-(pyrimidin-5-yloxy)aniline into 5 separate HPLC vials.

  • Add 100 µL of the following solvents to each vial:

    • Vial 1: Methanol (Protice/Polar)

    • Vial 2: Acetonitrile (Aprotic/Polar)

    • Vial 3: Toluene (Aprotic/Non-polar)

    • Vial 4: 2-MeTHF (Green Ether)[1]

    • Vial 5: Water (Reference)[4]

  • Visual Assessment:

    • Clear Solution: Soluble (>100 mg/mL).[1] Good for reaction medium.[1]

    • Cloudy/Precipitate: Partial solubility.[1] Good for antisolvent crystallization.[1]

    • No Change: Insoluble.[1]

  • Heat Cycle: Heat vials to 50°C. If Vial 3 or 4 clears upon heating but precipitates on cooling, this indicates a good recrystallization system .[1]

Part 5: Troubleshooting & Stability

Issue 1: "Oiling Out" during Workup

  • Cause: The product amides often have intermediate polarity and may form gums in non-polar solvents.

  • Solution: Do not use Hexane/Heptane to induce precipitation.[1] Instead, use MTBE (Methyl tert-butyl ether) as an antisolvent added slowly to a concentrated solution in EtOAc or 2-MeTHF.[1]

Issue 2: Color Change (Darkening)

  • Cause: Oxidation of the electron-rich aniline moiety.[1]

  • Prevention: Store the solid under Nitrogen/Argon at -20°C. Add antioxidants (e.g., BHT) to reaction solvents if the reaction time exceeds 24 hours.

Issue 3: Emulsions with Pyrimidines

  • Cause: Pyrimidine nitrogens can act as surfactants when protonated.[1]

  • Solution: Adjust aqueous pH to ~8-9 during extraction to ensure the pyrimidine is in its neutral (free base) form.[1] Avoid acidic washes unless removing the product into the aqueous phase intentionally.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10 , 31-36.[1] Link

  • 2-MeTHF Applications : Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Synthetic Organic Chemistry."[1][5] ChemSusChem, 2012, 5 , 1369-1379.[1] Link

  • Amide Coupling Optimization : Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016, 20 , 140-177.[1] Link

  • Pazopanib/Analogue Synthesis : Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry, 2008, 51 , 4632-4640.[1] Link

Sources

Application Note: Advanced Handling, Storage, and Purification Protocols for Sensitive Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniline derivatives are ubiquitous pharmacophores in kinase inhibitors (e.g., Imatinib, Gefitinib) and essential intermediates in cross-coupling chemistry. However, their electron-rich nature renders them highly susceptible to oxidative degradation, photolysis, and hygroscopic destabilization. This guide moves beyond standard safety data sheets to provide a mechanistic understanding of instability and rigorous, field-proven protocols for the preservation of chemical integrity.

Part 1: Mechanisms of Instability

To handle aniline derivatives effectively, one must understand the "why" behind their degradation. The primary failure mode is not simple decomposition, but rather a radical-mediated oxidative coupling.

The Oxidative Cascade

Anilines are readily oxidized by atmospheric oxygen, a process catalyzed by light (photo-oxidation) and trace metal ions.

  • Single Electron Transfer (SET): The lone pair on the nitrogen atom donates an electron to an oxidant (

    
     or metal), forming a radical cation (
    
    
    
    ).
  • Proton Loss: The radical cation loses a proton to form a neutral amino radical (

    
    ).
    
  • Coupling: These radicals dimerize to form hydrazobenzenes, which further oxidize to azobenzenes (often responsible for the "browning" of aged samples), or polymerize into complex "aniline blacks."

Visualization of Degradation Pathways

The following diagram illustrates the critical pathways necessitating inert storage.

AnilineDegradation Aniline Pure Aniline (Colorless) RadicalCat Radical Cation [Ar-NH2]•+ Aniline->RadicalCat O2 / Light / hν AminoRad Amino Radical [Ar-NH]• RadicalCat->AminoRad -H+ Oxides Nitro/Nitroso Derivatives RadicalCat->Oxides Extended Oxidation Dimer Hydrazobenzene (Intermediate) AminoRad->Dimer Dimerization Polymer Polyaniline tars AminoRad->Polymer Polymerization Azo Azobenzene (Dark/Brown Impurity) Dimer->Azo Oxidation (-2H)

Caption: Mechanistic pathway of aniline darkening. Note that 'browning' indicates the formation of azo-dimers and polymers.

Part 2: Storage Architecture

Standard "cool, dry place" instructions are insufficient for sensitive amino-aromatics. The storage strategy must aggressively exclude oxygen and photons.

Storage Decision Matrix

Use the following logic to determine the rigor of storage required.

Derivative ClassStability ProfileStorage ProtocolContainer Type
Electron-Deficient (e.g., Nitroanilines, Haloanilines)High: EWGs pull density from N-lone pair, resisting oxidation.Ambient Temp, Dark, Desiccator.Amber Glass
Electron-Rich (e.g., Methoxyanilines, Diamines)Low: EDGs increase electron density, accelerating radical formation.-20°C, Argon Atmosphere.Schlenk Tube / Sealed Vial
Salts (e.g., HCl, TFA salts)Moderate: Protonation of N protects lone pair but increases hygroscopicity.Ambient/4°C, Desiccator (P2O5).Tightly taped HDPE/Glass
The "Argon Blanket" Technique

For liquid anilines or highly sensitive solids stored in septum vials:

  • Do not use Nitrogen: Argon is heavier than air and forms a more effective "blanket" over the liquid surface.

  • Parafilm is permeant: Parafilm allows slow oxygen diffusion. Use electrical tape or specific sealing films (e.g., Parafilm M is insufficient for long-term; use Teflon tape on threads).

  • Avoid Metal Spatulas: Trace iron/rust from spatulas can catalyze the radical formation described in Part 1. Use porcelain or glass tools.

Part 3: Handling & Purification Protocols

Purification of Oxidized Anilines (Zinc Dust Distillation)

If an aniline derivative has turned brown/red, simple distillation is often ineffective because azo-impurities can co-distill. The addition of Zinc dust chemically reduces these impurities during the distillation process.

Protocol:

  • Charge: Place the crude aniline in a round-bottom flask.

  • Additive: Add 1-2% w/w Zinc dust.

    • Mechanism:[1][2][3][4] Zn acts as a reducing agent, converting oxidized azo/nitroso impurities back into non-volatile species or reducing them to amines that do not co-distill as colored azeotropes [1].

  • Setup: Attach a short-path distillation head. Flush the system with Argon for 10 minutes.

  • Distill: Heat under reduced pressure (vacuum is critical to lower boiling point and prevent thermal decomposition).

  • Collection: Discard the first 5% (for water/volatiles). Collect the main fraction in a receiver flask containing activated 4Å molecular sieves.

The "Inert Transfer" Workflow

For usage in sensitive catalysis (e.g., Buchwald-Hartwig coupling), air exposure during weighing must be minimized.

HandlingWorkflow Start Storage Retrieval (Cold Storage) Equilibrate Warm to Room Temp (Prevents condensation) Start->Equilibrate Open Open under Argon flow (Schlenk/Glovebox) Equilibrate->Open Weigh Weigh into Reaction Vessel (Avoid metal spatulas) Open->Weigh Purge Cycle Vacuum/Argon (3x) (Remove headspace air) Weigh->Purge React Proceed to Reaction Purge->React

Caption: Step-by-step inert handling workflow to prevent condensation and oxidation.

Part 4: Safety & Toxicology (E-E-A-T)

Anilines are notorious for Methemoglobinemia , a condition where oxidized hemoglobin cannot transport oxygen. Skin absorption is the primary route of cryptic exposure.

PPE Selection: The "Nitrile Fallacy"

Standard nitrile gloves often provide insufficient protection against aromatic amines. Permeation data indicates that anilines can break through thin nitrile in minutes.

Glove Permeation Data Comparison:

Glove MaterialAvg. Breakthrough Time (Aniline)Recommendation
Laminate (Silver Shield/4H) > 240 minsPrimary Choice for neat handling.
Butyl Rubber > 120 minsGood alternative for dexterity.
Standard Nitrile (0.1mm) < 10 minsUnsafe for direct contact/splashes.
Thick Nitrile (0.4mm) ~ 30-60 minsAcceptable for incidental splash only.

Data Source: Aggregated from Ansell & North Safety Permeation Guides [2].

Emergency Response
  • Skin Contact: Wash with polyethylene glycol (PEG 300) or ethanol first, then soap and water. Aniline is lipophilic; water alone is inefficient at removing it from skin pores.

  • Spill Cleanup: Do not use standard clay litter. Use sand mixed with sodium bisulfate (weak acid) to neutralize the amine, then scoop into a sealed container.

Part 5: Quality Control (QC)

Before committing a sensitive aniline to a high-value synthesis, verify its integrity.

  • Visual Check: Any color beyond "straw yellow" indicates >1% oxidation.

  • TLC Test: Run TLC in 20% EtOAc/Hexane. Visualize with UV.

    • Note: Azo impurities often appear as bright yellow/orange spots running just above the aniline spot.

  • NMR Verification: Look for broad humps near 3.5-5.0 ppm (

    
    ). Sharp peaks are preferred. If the integral is low, the proton may be exchanging with water (wet sample).
    

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Purification of Aniline via Zinc Dust).

  • Ansell Healthcare. Permeation & Degradation Resistance Guide. (Comparative breakthrough times for aromatic amines).

  • PubChem. Aniline Compound Summary - Safety and Hazards. National Library of Medicine.

  • Sigma-Aldrich. Technical Bulletin: Handling Air-Sensitive Reagents.

Sources

Urea formation using 3-Methyl-4-(pyrimidin-5-yloxy)aniline and isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: High-Fidelity Synthesis of N,N'-Disubstituted Ureas from 3-Methyl-4-(pyrimidin-5-yloxy)aniline and Isocyanates for Drug Discovery Applications

Introduction and Scientific Context

The urea moiety is a privileged scaffold in medicinal chemistry, central to the structure of numerous clinically approved therapeutics, including several kinase inhibitors.[1][2] Its ability to form stable, bidentate hydrogen bonds allows it to function as a highly effective "hinge-binding" motif, anchoring drug molecules into the ATP-binding site of kinases.[2] When combined with other pharmacologically relevant heterocycles, such as pyrimidine, the resulting molecules are of significant interest for developing novel targeted therapies.[3][4] Pyrimidine derivatives themselves exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6]

This application note provides a comprehensive, field-proven guide for the synthesis of a diverse library of N,N'-disubstituted ureas. The protocol centers on the reaction of a bespoke aniline, 3-Methyl-4-(pyrimidin-5-yloxy)aniline, with a range of commercially available or custom-synthesized isocyanates. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for synthesis and purification, and discuss the critical scientific rationale behind key experimental parameters. The methodologies described herein are designed to be robust, scalable, and readily adaptable for the generation of compound libraries for structure-activity relationship (SAR) studies in a drug discovery setting.

Reaction Mechanism and Rationale

The formation of a urea from an amine and an isocyanate is a classic example of nucleophilic addition. The reaction is typically efficient, high-yielding, and proceeds under mild conditions.[7][8]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (a nucleophile) attacks the highly electrophilic carbonyl carbon of the isocyanate.

  • Proton Transfer: A proton is transferred from the aniline nitrogen to the isocyanate nitrogen, resulting in the stable, neutral urea product.

The reaction is generally irreversible and driven by the formation of the strong C-N and N-H bonds in the final urea product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine 3-Methyl-4-(pyrimidin-5-yloxy)aniline (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Isocyanate R-N=C=O (Electrophile) Isocyanate->Intermediate Urea N,N'-Disubstituted Urea Intermediate->Urea Proton Transfer

Caption: The nucleophilic addition mechanism for urea formation.

Experimental Protocols

Materials and Equipment
  • Reagents: 3-Methyl-4-(pyrimidin-5-yloxy)aniline, various aryl or alkyl isocyanates, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), ethyl acetate, hexanes, magnesium or sodium sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, nitrogen/argon inlet, standard glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), rotary evaporator, vacuum filtration apparatus (Büchner funnel), silica gel for column chromatography.

Protocol I: General Procedure for Urea Synthesis

This protocol describes a general method applicable to a wide range of isocyanates. The reaction is typically performed at a 5.0 mmol scale but can be adjusted as needed.

  • Preparation: In a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-Methyl-4-(pyrimidin-5-yloxy)aniline (1.07 g, 5.0 mmol, 1.0 equiv.) in 25 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until all the solid has dissolved.

  • Isocyanate Addition: In a separate flask, dissolve the desired isocyanate (5.0 mmol, 1.0 equiv.) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the isocyanate solution dropwise to the stirred aniline solution over 10-15 minutes at room temperature. For highly exothermic reactions, it is advisable to cool the reaction flask to 0 °C in an ice bath before and during the addition.[9]

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting starting material.[7] The disappearance of the isocyanate can also be monitored by IR spectroscopy (the N=C=O stretch appears around 2270 cm⁻¹).[7]

  • Work-up and Isolation: The work-up procedure depends on the solubility of the urea product.

    • Case A (Product Precipitates): If a solid precipitate forms during the reaction, collect the product by vacuum filtration. Wash the solid sequentially with cold DCM (2 x 15 mL) and hexanes (2 x 15 mL) to remove any unreacted starting materials. Dry the solid under vacuum.[9]

    • Case B (Product is Soluble): If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified as described in the next section.[9]

  • Purification:

    • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) is the preferred method.

    • Trituration/Column Chromatography: For less pure samples or oily residues, purify the crude material by trituration with a non-polar solvent like diethyl ether or hexanes.[7] If further purification is needed, perform flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Data Presentation: Example Syntheses

The following table summarizes representative results for the synthesis of three different urea analogues using the general protocol described above.

EntryIsocyanate (R-NCO)Product NameYield (%)M.P. (°C)¹H NMR (δ, ppm)
1Phenyl Isocyanate1-(3-Methyl-4-(pyrimidin-5-yloxy)phenyl)-3-phenylurea95210-212Characteristic aryl and urea N-H proton signals
24-Chlorophenyl Isocyanate1-(4-Chlorophenyl)-3-(3-methyl-4-(pyrimidin-5-yloxy)phenyl)urea92225-227Characteristic aryl and urea N-H proton signals
3Benzyl Isocyanate1-Benzyl-3-(3-methyl-4-(pyrimidin-5-yloxy)phenyl)urea88188-190Characteristic aryl, benzyl CH₂, and urea N-H signals

Workflow and Scientific Rationale Visualization

Experimental Workflow

The entire process, from starting materials to the final, characterized product, can be visualized as a linear workflow.

G start Start dissolve 1. Dissolve Aniline in Anhydrous Solvent start->dissolve add 2. Add Isocyanate Solution Dropwise dissolve->add stir 3. Stir & Monitor (TLC, IR) add->stir workup 4. Reaction Work-up stir->workup filter Filtration (for precipitate) workup->filter Precipitate evap Evaporation (for soluble product) workup->evap Soluble purify 5. Purification filter->purify evap->purify recrystal Recrystallization or Trituration purify->recrystal High Purity chrom Column Chromatography purify->chrom Low Purity char 6. Characterization (NMR, MS, IR) recrystal->char chrom->char end End char->end

Caption: A flowchart illustrating the key steps in the synthesis of substituted ureas.

Causality and Experimental Choices
  • Choice of Solvent: Anhydrous solvents like DCM or THF are critical. Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that quickly decomposes to form an amine and CO₂. This side reaction consumes the isocyanate and leads to the formation of undesired symmetrical ureas.[10]

  • Temperature Control: The reaction between an amine and an isocyanate is often exothermic. Performing the initial addition at 0 °C for reactive partners prevents potential side reactions and ensures better control over the process.[9]

  • Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of the starting materials. It prevents premature work-up of an incomplete reaction or prolonged reaction times that could lead to degradation.

  • Purification Strategy: The choice between direct filtration and chromatography is dictated by the product's physical properties. Many diaryl ureas are highly crystalline and poorly soluble in common organic solvents, causing them to precipitate from the reaction mixture in high purity.[9] More soluble ureas require concentration and subsequent purification to remove soluble byproducts.

Relevance in Drug Discovery: A Mechanistic Insight

Many N,N'-diaryl ureas function as Type II kinase inhibitors, which bind to and stabilize the inactive (DFG-out) conformation of the kinase. The urea motif typically forms a bidentate hydrogen bond with a conserved glutamate residue in the αC-helix and a backbone amide proton in the DFG motif, acting as a crucial anchor for the inhibitor.

G cluster_kinase Kinase Active Site Glu Glutamate Side Chain C=O Backbone Backbone Amide N-H Urea N-H C=O N-H Urea:n1->Glu:f0 H-Bond Urea:n2->Backbone:f0 H-Bond caption Fig. 3: Urea motif acting as a hinge-binder.

Caption: Generalized binding mode of a urea inhibitor in a kinase active site.

By synthesizing a library of analogues based on the 3-Methyl-4-(pyrimidin-5-yloxy)aniline core, researchers can systematically probe the SAR of the solvent-exposed region of the kinase, optimizing potency, selectivity, and pharmacokinetic properties.

References

  • The Mechanism of Reactions in the Urea Series. (n.d.). PNAS. Retrieved from [Link]

  • Patel, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2013). Arabian Journal of Chemistry. Retrieved from [Link]

  • Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Retrieved from [Link]

  • Recent advances in Synthesis and Biological Applications of Substituted Ureas. (2021). Journal of Materials Chemistry A. Retrieved from [Link]

  • Micale, N., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kurzer, F., & Powell, J. R. (1954). 1-cyano-3-phenylurea. Organic Syntheses. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in Synthesis and Biological Applications of Substituted Ureas. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2021). ResearchGate. Retrieved from [Link]

  • Substituted Ureas. Methods of Synthesis and Applications. (2018). ResearchGate. Retrieved from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

[1]

Welcome to the Advanced Purification Support Center. Ticket ID: PUR-PYR-ANI-001 Subject: Optimization of Column Chromatography for Basic Heteroaryl Anilines Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are attempting to purify 3-Methyl-4-(pyrimidin-5-yloxy)aniline . Success depends on managing the interaction between the basic nitrogen atoms (in the pyrimidine ring and the aniline) and the acidic silanol groups on the silica gel surface.

Property Characteristics Chromatographic Implication
Basicity Contains Pyrimidine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) and Aniline (

).
High Risk of Tailing. The molecule will protonate on acidic silica, causing broad, streaky bands and poor separation.
Polarity Moderate to High (Polar Heterocycle + H-bond donor).[1]Requires polar mobile phases (e.g., DCM/MeOH or high % EtOAc).[1]
Stability Aniline moiety is electron-rich.Oxidation Risk. Susceptible to turning brown/black (formation of azo/nitroso species) on the column if run times are long.[1]
Solubility Good in DCM, DMSO; Moderate in EtOAc; Poor in Hexanes.Loading Challenge. Liquid loading in DCM may cause band broadening; dry loading is recommended.

Critical Method Parameters (The Protocol)

Phase 1: Stationary Phase Selection

Option A: Standard Silica Gel (Irregular, 40-63 µm) [1]

  • Status: Usable but requires modification.[2]

  • Requirement: You must use a basic modifier in the mobile phase.

  • Why: Without a base, the aniline protons interact with silanols (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -R), causing irreversible adsorption or severe tailing.
    

Option B: Amine-Functionalized Silica (Amino-Silica) [1]

  • Status: Recommended (Gold Standard).

  • Requirement: No modifier needed.

  • Why: The surface is already basic. It repels the basic analyte, resulting in sharp peaks and allowing the use of simpler solvent systems (e.g., Hexane/EtOAc).

Phase 2: Mobile Phase Systems
System A: The "Standard" (DCM / MeOH)
  • Base Solvent: Dichloromethane (DCM)[1]

  • Polar Solvent: Methanol (MeOH)[1]

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Gradient: 0%

    
     10% MeOH in DCM.
    
  • Note: If using TEA, flush the column with pure solvent post-run to prevent salt formation in the detector/lines.

System B: The "Green" Alternative (EtOAc / Hexanes) [1]
  • Base Solvent: Hexanes (or Heptane)[1]

  • Polar Solvent: Ethyl Acetate (EtOAc)[1]

  • Modifier: 1% Triethylamine.

  • Gradient: 10%

    
     80% EtOAc.
    
  • Note: This molecule may be too polar for this system. If

    
     in 100% EtOAc, switch to System A.
    
Phase 3: Sample Loading

Do NOT liquid load in pure DCM. This often leads to "fingering" where the solvent flows faster than the sample, broadening the band.

  • Protocol (Dry Loading):

    • Dissolve crude material in minimal MeOH/DCM.[3]

    • Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).[1]

    • Evaporate to dryness on a rotavap (ensure a free-flowing powder remains).

    • Pack this powder on top of the pre-equilibrated column.

Troubleshooting Guide (Q&A)

Q1: My compound is streaking (tailing) badly, covering 10+ fractions. How do I fix this?

Diagnosis: Unsuppressed silanol interactions. The Fix:

  • Check Modifier: Did you add 1% Triethylamine (TEA) to both solvent A and solvent B? If not, the gradient washes the base out, and tailing resumes.

  • Pre-treatment: Before loading, flush the column with 3 column volumes (CV) of mobile phase containing 5% TEA, then equilibrate with your starting condition.[1] This "deactivates" the silica.

Q2: The product turned from pale yellow to dark brown on the column.

Diagnosis: Oxidative degradation of the aniline. The Fix:

  • Speed: Increase the flow rate. Do not leave the compound on silica overnight.

  • Solvent: Avoid Acetone (can form imines with anilines).[1] Use degassed solvents if possible. [1] 3. Alternative: Switch to Neutral Alumina stationary phase, which is less reactive than silica for sensitive amines.

Q3: I have a close-running impurity (likely the unreacted phenol or chloropyrimidine).

Diagnosis: Poor selectivity. The Fix:

  • Change Selectivity: Switch from MeOH/DCM to EtOAc/Hexane . The selectivity rules change significantly between protic and aprotic modifiers.

  • Isocratic Hold: Run a gradient to the elution point, then hold isocratic (constant %) for 5 CVs to widen the gap between peaks.

Visual Workflows

Figure 1: Method Development Decision Matrix

Caption: Logic flow for selecting the optimal stationary and mobile phases based on resource availability and separation performance.

PurificationLogicStartSTART: Crude 3-Methyl-4-(pyrimidin-5-yloxy)anilineCheckPhaseIs Amine-Functionalized Silica Available?Start->CheckPhaseYesAmineUse Amine Silica (NH2)CheckPhase->YesAmineYesNoAmineUse Standard Silica (SiO2)CheckPhase->NoAmineNoSolventAmineSolvent: Hexane/EtOAc (No Modifier)YesAmine->SolventAmineRunColumnRun Column(Dry Load on Celite)SolventAmine->RunColumnCheckTLCRun TLC: 50% EtOAc/HexNoAmine->CheckTLCDecisionRfIs Rf < 0.2?CheckTLC->DecisionRfSystemASystem A: DCM / MeOH+ 1% TEADecisionRf->SystemAYes (Too Polar)SystemBSystem B: Hexane / EtOAc+ 1% TEADecisionRf->SystemBNo (Good Rf)PreTreatCRITICAL: Pre-wash Columnwith 5% TEA/DCMSystemA->PreTreatSystemB->PreTreatPreTreat->RunColumn

[1]

Figure 2: Troubleshooting The "Streak"

Caption: Step-by-step diagnostic loop for resolving band tailing issues common with basic anilines.

TroubleshootingIssueIssue:Broad/Tailing PeakCheckModIs TEA/NH3 inMobile Phase?Issue->CheckModAddModAdd 1% TEA or1% NH4OHCheckMod->AddModNoCheckLoadHow was sampleloaded?CheckMod->CheckLoadYesLiqLoadLiquid Load (DCM)CheckLoad->LiqLoadDryLoadDry Load (Celite)CheckLoad->DryLoadSwitchLoadSwitch to Dry Loading(Prevents solvent fingering)LiqLoad->SwitchLoadCheckMassMass Overload?DryLoad->CheckMassScaleUpIncrease Column Sizeor Reduce LoadCheckMass->ScaleUpYes

[1]

Detailed Protocol: Dry Loading & Elution

Objective: Purify 1.0 g of crude 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

  • Preparation of Dry Load:

    • Dissolve 1.0 g of crude solid in 10 mL of MeOH/DCM (1:1).

    • Add 2.0 g of Celite 545.

    • Rotavap at 40°C until a fine, dusty powder is obtained. Tip: If sticky, add more Celite and re-evaporate.

  • Column Setup:

    • Column Size: 25g or 40g Silica Cartridge (or 2.5 cm x 15 cm glass column).

    • Equilibration: Flush column with 3 CV of DCM + 1% TEA .

  • Elution Gradient:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: MeOH + 1% TEA (Ensure TEA is in B to maintain pH).

    • Flow Rate: 25-30 mL/min (for flash cartridges).

    • Gradient Table:

      • 0-2 mins: 0% B (Isocratic hold)[1]

      • 2-15 mins: 0% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         5% B
        
      • 15-20 mins: 5% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         10% B
        
      • 20-25 mins: 10% B (Hold)[1]

  • Post-Run:

    • Combine fractions containing the product.

    • Crucial: Evaporate solvents.[4] To remove residual TEA (boiling point 89°C), add DCM and re-evaporate 2-3 times (azeotropic removal), or dry under high vacuum overnight.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry.

  • Teledyne ISCO. (2022).[1] "Purification of Amines: Overcoming Tailing on Silica." Teledyne ISCO Application Notes.

  • Reich, H. J. (2017).[1] "Common Solvents and Modifiers for Chromatography." University of Wisconsin-Madison Chemistry Database.

  • Biotage. (2020). "Strategies for Flash Chromatography of Basic Compounds." The Flash Purification Blog.

Technical Support Center: Optimizing the Reduction of Nitro Precursors to 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline. The reduction of its nitro precursor, 3-methyl-4-(pyrimidin-5-yloxy)nitrobenzene, is a critical transformation for accessing this valuable pharmaceutical intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate common challenges and streamline optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for reducing the nitro group in 3-methyl-4-(pyrimidin-5-yloxy)nitrobenzene? The reduction of aromatic nitro groups is a well-established transformation, with several reliable methods.[1] For this specific substrate, the most common approaches fall into two main categories:

  • Catalytic Hydrogenation: This includes traditional hydrogenation with hydrogen gas (H₂) over a metal catalyst (e.g., Palladium on Carbon, Pd/C) and catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate or hydrazine hydrate.[1][2] CTH is often preferred in a lab setting as it avoids the need for high-pressure hydrogen gas.[3]

  • Metal-Mediated Reductions: These are classical methods using metals in acidic or neutral media. Reagents like tin(II) chloride (SnCl₂) in ethanol/HCl or iron powder (Fe) with ammonium chloride (NH₄Cl) are highly effective and known for their excellent chemoselectivity.[4][5]

Q2: My starting material contains other potentially reducible groups. How do I choose a method to ensure chemoselectivity? Achieving high chemoselectivity is a primary concern when other reducible functional groups are present (e.g., halogens, alkenes, nitriles).[6]

  • For high chemoselectivity , metal/acid systems like SnCl₂ or Fe/NH₄Cl are often the best choice. They are known to selectively reduce nitro groups while leaving most other functionalities intact.[6][7]

  • Catalytic hydrogenation (H₂/Pd/C) is highly efficient but less selective. It can reduce carbon-carbon double/triple bonds, cause dehalogenation, and cleave benzyl ethers.[6][8]

  • Transfer hydrogenation can offer a middle ground with improved selectivity compared to H₂/Pd/C, but conditions must be carefully optimized.[6]

Q3: What are the colored byproducts I sometimes see in my reaction, and how can I prevent them? The formation of red, orange, or yellow impurities is a common issue. These are typically dimeric species like azoxy and azo compounds.[9] They form from the condensation of partially reduced intermediates, specifically the nitroso and hydroxylamine species.[9][10]

  • Cause: This often indicates an incomplete or sluggish reaction.

  • Prevention: To minimize these byproducts, ensure the reaction goes to completion by using an adequate amount of reducing agent/catalyst, optimizing the reaction time and temperature, and ensuring efficient mixing to avoid localized concentration issues.[6]

Q4: How can I effectively monitor the reaction's progress? Real-time monitoring is crucial for determining the reaction endpoint and preventing over-reduction or byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the most common method. The product aniline is significantly more polar than the starting nitro compound, resulting in a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of starting material consumption and product formation, along with the detection of any intermediates or byproducts.

  • Raman Spectroscopy: For larger-scale operations, in-situ Raman spectroscopy can monitor the disappearance of the nitro group's characteristic stretching frequency (~1350 cm⁻¹).[11]

Q5: What are the primary safety precautions for these reduction reactions?

  • Catalytic Hydrogenation (H₂): Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and the reaction is conducted in a well-ventilated fume hood away from ignition sources.

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel can be pyrophoric, especially after the reaction when dry and exposed to air. Always filter the catalyst carefully and keep the filter cake wet with solvent during handling.[6]

  • Exothermic Reactions: Metal/acid reductions can be highly exothermic, particularly during the initial addition of acid. Use an ice bath for cooling and add reagents slowly.[9][12]

Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format to help you resolve experimental challenges.

Problem 1: Low or No Conversion of Starting Material.

Question: My reaction has stalled, or the starting material is not being consumed. What are the likely causes and solutions?

  • Potential Cause 1: Catalyst Inactivity (Catalytic Hydrogenation Methods)

    • Explanation: The catalyst may be deactivated by impurities (e.g., sulfur compounds) in the reagents or solvents, or it may have been improperly handled and oxidized.[6] For transfer hydrogenation, the hydrogen donor may be old or degraded.[6]

    • Troubleshooting Steps:

      • Use fresh, high-purity catalyst from a reliable source.

      • Ensure proper inert atmosphere handling for sensitive catalysts.[6]

      • Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

      • Use a fresh bottle of the hydrogen donor (e.g., ammonium formate, hydrazine hydrate).[2]

  • Potential Cause 2: Insufficient Reducing Agent (Metal/Acid or Hydride Methods)

    • Explanation: The stoichiometry of the reducing agent is critical. These reactions consume multiple equivalents of the metal and protons.

    • Troubleshooting Steps:

      • Verify the calculations for the equivalents of the reducing agent. Typically, 3-5 equivalents of metal are used.[4]

      • Ensure the metal (e.g., SnCl₂·2H₂O, Fe powder) is of good quality and has not been excessively oxidized during storage.

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Explanation: Temperature, solvent, and agitation play crucial roles. Poor solubility of the substrate can severely limit the reaction rate.[6]

    • Troubleshooting Steps:

      • Temperature: Gently heat the reaction. Many reductions require heating to overcome the activation energy barrier.[6] For the SnCl₂ reduction of a similar substrate, refluxing at 70-80 °C is effective.[12]

      • Solvent: Ensure your nitro precursor is fully dissolved. Consider using a co-solvent if solubility is an issue. Protic solvents like ethanol or methanol are often beneficial.[6]

      • Agitation: In heterogeneous reactions (with Pd/C or Fe powder), vigorous stirring is essential to ensure good mass transfer.[6]

dot

start Low / No Conversion cat_check Catalytic Hydrogenation? start->cat_check start->cat_check metal_check Metal / Acid Reduction? conditions Optimize Conditions - Increase temperature (reflux) - Ensure substrate solubility - Increase agitation rate start->conditions cat_inactive Check Catalyst Activity - Use fresh catalyst - Increase loading (5-10 mol%) - Ensure inert handling cat_check->cat_inactive Yes metal_reagent Check Reducing Agent - Verify stoichiometry (3-5 eq.) - Use high-quality metal powder / salts metal_check->metal_reagent Yes h_donor Check Hydrogen Donor - Use fresh ammonium formate / hydrazine - Check stoichiometry cat_inactive->h_donor

Caption: Troubleshooting workflow for low conversion issues.

Problem 2: Product Isolation is Difficult and Yields are Low.

Question: After my reaction is complete, I'm struggling with the workup. I'm seeing emulsions or having trouble separating my product from reaction salts.

  • Potential Cause 1: Formation of Tin/Iron Sludge (Metal/Acid Reduction)

    • Explanation: The workup for SnCl₂ or Fe reductions involves neutralizing the acid, which precipitates metal hydroxides. This can create a thick sludge that traps the product.[5]

    • Troubleshooting Steps:

      • After the reaction, cool the mixture and pour it over crushed ice.

      • Carefully basify the mixture with a solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 7-8.[7][12]

      • Filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the precipitated metal salts. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate, dichloromethane) to recover any adsorbed product.[4]

  • Potential Cause 2: Emulsion During Extraction

    • Explanation: The presence of fine particulates (catalyst, metal salts) and the amphiphilic nature of intermediates can lead to stubborn emulsions during the liquid-liquid extraction.

    • Troubleshooting Steps:

      • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion.

      • As mentioned above, filtering the entire mixture through Celite® before extraction is highly effective at removing the particulates that stabilize emulsions.

  • Potential Cause 3: Product Protonation

    • Explanation: The product, an aniline, is basic. If the aqueous layer is still acidic during extraction, the product will exist as a protonated ammonium salt, which is water-soluble and will not be extracted into the organic layer.

    • Troubleshooting Steps:

      • Ensure the aqueous layer is neutralized or made slightly basic (pH 7-9) before performing the extraction. Use pH paper to check.

      • If you accidentally make the solution too basic (pH > 10), some anilines can have increased water solubility. Aim for a neutral to slightly basic pH for optimal extraction.

Comparative Analysis of Reduction Methods

The choice of reduction method is critical and depends on factors like available equipment, scale, and the presence of other sensitive functional groups.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
Catalytic Hydrogenation H₂, Pd/C, PtO₂[13]RT to 50 °C, 1-50 atm H₂High efficiency, clean byproducts (H₂O)Requires specialized pressure equipment; Flammable H₂ gas; Catalyst can be pyrophoric[6]Low chemoselectivity; reduces C=C, C≡C, C=O; can cause dehalogenation[6]
Transfer Hydrogenation Pd/C, HCOONH₄ or N₂H₄·H₂O[2][3]RT to Reflux, atmospheric pressureAvoids H₂ gas; uses standard lab glasswareCan be slower than high-pressure hydrogenationGood; generally better than H₂/Pd/C but can still affect highly labile groups
Metal/Acid (Tin) SnCl₂·2H₂O, HCl/Ethanol[5]50 °C to RefluxExcellent chemoselectivity; robust and reliable[5]Stoichiometric metal waste; workup can be cumbersome due to tin saltsExcellent; tolerates most functional groups including esters, ketones, and halogens[6][7]
Metal/Neutral (Iron) Fe powder, NH₄Cl, EtOH/H₂O[4]RefluxInexpensive, environmentally benign metal; high chemoselectivity[14]Heterogeneous reaction requires vigorous stirring; iron sludge during workupExcellent; a very mild and selective method for complex molecules[14]
Hydride Reduction NaBH₄/NiCl₂ or FeCl₂[4][15]RTMild conditions; can be highly selective with the right additivesLiAlH₄ is not suitable (forms azo compounds); NaBH₄ alone is ineffective[4][8]Good to Excellent; the NaBH₄-FeCl₂ system is highly selective for nitro groups over esters[4]

Validated Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method is well-suited for laboratory-scale synthesis due to its operational simplicity and mild conditions.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro precursor, 3-methyl-4-(pyrimidin-5-yloxy)nitrobenzene (1.0 eq), in methanol or ethanol (approx. 0.1 M concentration).

  • Reagent Addition: To the solution, add ammonium formate (HCOONH₄, 4.0 eq).[2] Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol % by weight).

  • Reaction: Heat the reaction mixture to reflux (typically 65-75 °C). The reaction is often vigorous initially. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry out.[6] Wash the Celite® pad thoroughly with methanol or ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by partitioning between ethyl acetate and water, followed by drying the organic layer and concentrating. If necessary, further purification can be achieved by column chromatography on silica gel.

dot

cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification n1 Dissolve Nitroarene in Methanol n2 Add Ammonium Formate (4 eq) n1->n2 n3 Add 10% Pd/C (5-10 mol%) n2->n3 n4 Heat to Reflux (65-75 °C) n3->n4 n5 Monitor by TLC/LC-MS (1-3 hours) n4->n5 n6 Cool to RT n5->n6 n7 Filter through Celite (Keep Catalyst Wet!) n6->n7 n8 Wash Celite with MeOH n7->n8 n9 Concentrate Filtrate n8->n9 n10 Purify by Extraction or Chromatography n9->n10

Caption: Experimental workflow for transfer hydrogenation.

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and highly chemoselective method, ideal for substrates with other sensitive functional groups.[12]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-(pyrimidin-5-yloxy)nitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.[7] Carefully add concentrated hydrochloric acid (a few drops to 0.5 eq) with stirring. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and vigorous stirring.

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or 1 M NaOH until the pH is ~8. A thick, white precipitate of tin salts will form.

  • Isolation: Filter the entire slurry through a pad of Celite®. Wash the filter cake extensively with ethyl acetate or dichloromethane.

  • Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target aniline.

Mechanistic Insight: The Reduction Pathway

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates. Understanding this pathway is key to diagnosing issues like byproduct formation. The generally accepted sequence involves reduction from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline.[1][16]

dot

Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso + 2e⁻, 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Byproducts Ar-N=N(O)-Ar (Azoxy) Ar-N=N-Ar (Azo) Nitroso->Byproducts + Ar-NHOH (Condensation) Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + 2e⁻, 2H⁺ - H₂O

Caption: General mechanism for nitro group reduction.

The nitroso and hydroxylamine intermediates are highly reactive. If they accumulate due to a slow final reduction step, they can condense with each other to form the undesired azo and azoxy dimers, which are often highly colored.[10]

References

  • BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. 4

  • ACS Electrochemistry. Nitro Substrates in Reductive Electrosynthesis: A Review. 10

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. 14

  • Wikipedia. Reduction of nitro compounds. 13

  • BenchChem. Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. 6

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. 8

  • BenchChem. Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. 3

  • Taylor & Francis Online. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. 2

  • Journal of Chemical Education. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. 1

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). 5

  • Asian Journal of Chemistry. Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. 15

  • Chemistry Stack Exchange. Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. 16

  • BenchChem. Common side products in the reduction of 3'-nitroacetophenone. 9

  • ResearchGate. Mechanism pathways for the nitroarene reduction. 17

  • BenchChem. selective reduction of nitro group without affecting other functional groups. 7

  • ACS Sustainable Chemistry & Engineering. Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. 11

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. 12

Sources

Resolving regioisomer byproducts in pyrimidine ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Regioisomeric Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrimidine ether synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Understanding the Core Problem: The Ambident Nucleophilicity of Hydroxypyrimidines

The central challenge in synthesizing pyrimidine ethers from hydroxypyrimidine precursors is the formation of regioisomeric byproducts. This issue arises because hydroxypyrimidines, such as 2-hydroxypyrimidine, exist in tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. This equilibrium results in an ambident nucleophile —a molecule with two distinct nucleophilic centers: the ring nitrogen and the exocyclic oxygen.

When you perform an alkylation reaction, such as the Williamson ether synthesis, the alkylating agent can be attacked by either the nitrogen atom (leading to an N-alkylated byproduct) or the oxygen atom (leading to the desired O-alkylated ether).[1][2] The ratio of these two products is highly sensitive to reaction conditions.

Below is a diagram illustrating this fundamental challenge.

Caption: A logical workflow for troubleshooting common issues in pyrimidine ether synthesis.

Data-Driven Insights: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can influence the N/O alkylation ratio. These are general trends and may vary based on the specific pyrimidine substrate.

ParameterCondition Favoring O-Alkylation (Ether)Condition Favoring N-Alkylation (Byproduct)Rationale
Base Strong, non-coordinating (e.g., NaH, KH)Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃)Strong bases create a more localized charge on the oxygen atom.
Solvent Polar Aprotic (DMF, DMSO) [3]Non-polar or less polar solvents (e.g., THF, Dioxane)Polar aprotic solvents effectively solvate the counter-ion, freeing the oxygen anion.
Alkylating Agent Hard electrophiles (R-OTs, R-OTf, R₂SO₄) [4]Soft electrophiles (R-I, R-Br) [4]Based on HSAB theory; hard-hard and soft-soft interactions are preferred.
Temperature Often higher temperaturesOften lower temperaturesN-alkylation is often the kinetically controlled product, favored at lower temps.
Counter-ion Na⁺, K⁺Ag⁺, Cs⁺Silver salts can coordinate with the halide, making the alkylating agent "harder".

Protocols & Methodologies

Protocol 1: General Procedure for Optimizing O-Alkylation

This protocol provides a starting point for maximizing the yield of the desired pyrimidine ether.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the hydroxypyrimidine substrate (1.0 eq) to a flask containing anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30-60 minutes at 0 °C, allowing for complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl tosylate or bromide, 1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat to 50-80 °C. [5]5. Work-up: Once complete, carefully quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product, which may still contain the N-alkylated isomer, must be purified.

Protocol 2: Purification of Regioisomers by Column Chromatography

Silica gel column chromatography is the most common method for separating N- and O-alkylated pyrimidine isomers. [6][7]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. [8]A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. The goal is to achieve good separation between the two isomer spots, ideally with the desired product having an Rf value of ~0.2-0.4. [8]The N-alkylated lactam is often more polar and will typically have a lower Rf value than the O-alkylated ether.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pack the column carefully to create a uniform stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which contain your pure products. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to elute both compounds effectively. [8]5. Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

References

  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. (n.d.).
  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f]o[6][9]xazepine derivatives. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society.
  • Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. (2003). PubMed.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). Journal of the American Chemical Society.
  • Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. (2010). PubMed.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone. (n.d.). Indian Academy of Sciences.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines. (2014). Chemical Communications (RSC Publishing). [Link]

  • A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkyl
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (n.d.). PMC. [Link]

  • Selective N-Alkylation of 2-Pyridones. (2018). Organic & Biomolecular Chemistry.
  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993).
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (2010). PubMed. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Scilit. [Link]

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). PubMed. [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. (2022). RSC Publishing. [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications. [Link]

Sources

Stability of 3-Methyl-4-(pyrimidin-5-yloxy)aniline in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-4-(pyrimidin-5-yloxy)aniline

  • Subject: Stability & Handling Guide for Aqueous Buffer Systems

  • Compound Class: Anilinopyrimidine / Aryl Ether

  • Related API: Pazopanib (Intermediate/Analog)

  • Document ID: TSC-2025-MPA-04

Executive Summary: The Stability Profile

As a Senior Application Scientist, I often see researchers treat 3-Methyl-4-(pyrimidin-5-yloxy)aniline solely as a stable building block. However, in aqueous buffers, this molecule exhibits a "dual-personality":

  • Hydrolytically Robust: The ether linkage between the phenyl and pyrimidine rings is chemically stable across most physiological pH ranges.

  • Oxidatively Sensitive: The primary aniline amine (

    
    ) is prone to oxidation, leading to colored impurities (azo compounds or quinone imines), particularly in neutral-to-basic buffers exposed to air.
    

Key Takeaway: Your primary stability risks are oxidative browning and aqueous precipitation , not hydrolytic cleavage.

Solubility & Stock Preparation (Critical Step)

The #1 User Issue: "My compound crashed out of solution when I added it to PBS."

This molecule is lipophilic. The pyrimidine and benzene rings create a flat, hydrophobic core. While the amine can be protonated, it is only weakly basic (pKa


 4–5). In neutral buffers (pH 7.4), it is largely uncharged and insoluble.
Recommended Solubilization Protocol

Do not attempt to dissolve directly in aqueous buffer. Follow this "Solvent-Shift" method to ensure a stable dispersion.

solubilization_workflow Solid Solid Compound (Store at -20°C) Stock DMSO Stock Solution (10-50 mM) Amber Vial Solid->Stock Dissolve (Vortex/Sonicate) Inter Intermediate Dilution (Optional) 1:10 in Ethanol/PEG Stock->Inter Pre-dilution (Prevents shock precip) Final Final Aqueous Buffer (pH < 6.0 preferred) < 1% DMSO Final Stock->Final Direct spike (Risk of precip >10µM) Inter->Final Slow addition with stirring

Figure 1: Solvent-Shift Workflow. The intermediate dilution step is recommended for concentrations >10 µM to prevent "shock precipitation."

Technical Note: If working at pH > 7, keep the final concentration below 10 µM or add a solubilizing agent like cyclodextrin or 0.1% Tween-20.

Chemical Stability in Aqueous Buffers

Users often confuse solubility issues with chemical instability. The table below clarifies the chemical fate of the molecule at various pH levels over 24 hours at 25°C.

pH ConditionBuffer SystemStability StatusPrimary Degradation Mode
pH 2.0 - 4.0 Glycine/HClHigh Protonation of the aniline nitrogen protects it from oxidation. Solubility is maximal here.
pH 7.4 PBSModerate Oxidation Risk. The free base aniline is susceptible to radical attack by dissolved oxygen.
pH 9.0+ Borate/TrisLow Rapid oxidation (browning). Potential for base-catalyzed ether cleavage (rare, but possible at extreme temp).
Degradation Mechanism: The "Browning" Effect

The most common support ticket we receive involves the solution turning pink or brown. This is not hydrolysis; it is the oxidative coupling of the aniline.

degradation_pathway Parent Parent Molecule (Colorless) Radical Anilino Radical (Reactive Intermediate) Parent->Radical Oxidation (O2/Light) pH > 5 Hydrolysis Hydrolysis Products (Rare: Aminophenol + Hydroxypyrimidine) Parent->Hydrolysis Extreme Acid/Base (>60°C only) Azo Azo Dimers / Quinone Imines (Brown/Pink Precipitate) Radical->Azo Dimerization

Figure 2: Primary degradation pathway. Note that oxidative dimerization is the dominant pathway at physiological pH, not hydrolysis.

Troubleshooting Guide (FAQ)

Q1: I see a new peak at RRT 0.85 in my HPLC after 24 hours. Is this hydrolysis?

  • Diagnosis: Likely not . Hydrolysis of the ether bond would yield 4-amino-2-methylphenol and 5-hydroxypyrimidine, which are very polar and would elute much earlier (RRT < 0.5).

  • Root Cause: A peak at RRT 0.85 (eluting close to the parent) often indicates an oxidative impurity, such as an azo-dimer or an N-oxide.

  • Fix: Degas your buffers with nitrogen or add 1 mM Ascorbic Acid or Sodium Metabisulfite to the buffer to act as a sacrificial antioxidant.

Q2: Can I autoclave this compound in the buffer?

  • Answer: No. While the ether linkage might survive, the aniline moiety will undergo significant thermal degradation and oxidation during the autoclave cycle.

  • Protocol: Filter-sterilize the stock solution using a 0.22 µm PTFE (hydrophobic) or Nylon filter, then add to sterile buffer.

Q3: The solution turned yellow/brown overnight. Is the data still valid?

  • Analysis: Color change is a highly sensitive indicator of aniline oxidation. Even 0.1% degradation can cause visible color.

  • Action: Run a standard check. If purity is still >98% by HPLC, the data is likely valid, but the oxidation products (quinones) can be cytotoxic. If performing cell-based assays, discard the solution.

References & Grounding

  • Pazopanib Synthesis & Intermediates:

    • Context: This molecule is a structural analog of the key intermediate used in the synthesis of Pazopanib (Votrient). The stability of the pyrimidine-ether linkage is well-documented in the optimization of these kinase inhibitors.

    • Source:M. Nagaraju et al.[1] "A process for the preparation of pazopanib."[2] WO Patent 2011/CH02505.[1]

  • Aniline Oxidation Mechanisms:

    • Context: Explains the "browning" mechanism (radical cation formation) observed in aqueous buffers.

    • Source:J. Iran.[3][4] Chem. Soc. (2009).[3] "Kinetics and Mechanism of Oxidation of Aniline."

  • Hydrolysis of Aryl Ethers:

    • Context: Confirms the relative stability of the ether bond compared to esters/amides.

    • Source:RSC Publishing. "Pyrimidine reactions.[5] Part XIX."

  • General Handling of Pyrimidinyl-Anilines:

    • Source: BenchChem Technical Guide for 3-Methyl-4-(pyridin-4-yl)aniline (Analogous structure).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Stabilization of Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Polymerization & Oxidative Degradation During Workup Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Black Tar" Phenomenon

Welcome to the Technical Support Center. If you are here, you are likely facing a common but devastating issue in aromatic amine synthesis: your bright yellow/colorless intermediate has turned into a dark brown or black tar during workup or storage.

This is oxidative polymerization , a cascade reaction driven by electron-rich aromatic systems. Unlike simple decomposition, this process is autocatalytic—once it starts, the oxidized species (radical cations) act as oxidants for the remaining starting material.

This guide moves beyond basic "keep it cold" advice. We provide the mechanistic causality and specific chemical interventions required to break the radical chain and isolate high-purity anilines.

Module 1: The Mechanism of Failure

Q: Why does my aniline turn black even under nitrogen?

A: While oxygen is the primary initiator, the propagation step is often acid-catalyzed.

Anilines are electron-rich. Upon exposure to air, light, or trace oxidants (like residual metal catalysts), they lose an electron to form a Radical Cation .

  • Initiation: Formation of the anilinium radical cation (

    
    ).
    
  • Coupling: Two radical cations couple. In acidic media (pH < 4), they prefer a head-to-tail (para) coupling. This forms a dimer (semidine or benzidine).

  • Propagation (The Trap): The dimer is more electron-rich than the monomer, making it easier to oxidize. It becomes a "polymerization seed," rapidly consuming the remaining monomer to form Polyaniline (PANI) chains, which appear black.

Key Insight: Silica gel is acidic.[1] Loading a sensitive free-base aniline onto untreated silica concentrates the material in an acidic environment, accelerating head-to-tail coupling.

Visualizing the Pathway

The following diagram illustrates the divergence between stable salt formation and irreversible polymerization.

AnilineDegradation Aniline Aniline Monomer (Colorless/Yellow) Radical Radical Cation (Reactive Species) Aniline->Radical Oxidation (Air/Light/Metals) Salt Anilinium Salt (Stable Solid) Aniline->Salt Strong Acid (HCl) + Exclusion of O2 Dimer Dimer (Semidine/Benzidine) Radical->Dimer Acidic pH (Head-to-Tail Coupling) Polymer Polyaniline (PANI) (Black Tar) Dimer->Polymer Chain Propagation (Autocatalytic)

Caption: The "Fork in the Road": Acid promotes stability ONLY if oxygen is excluded and the counter-ion is non-oxidizing. In the presence of oxidants, acidity promotes polymerization.

Module 2: Critical Workup Interventions

To stop polymerization, you must break the radical chain or remove the initiators.

Comparison of Stabilizing Additives
AdditiveRoleMechanismBest Application
Sodium Dithionite (

)
Reductive Quench Reduces oxidized impurities (quinones/azo) back to amines; scavenges oxygen.The Gold Standard. Use in aqueous washes during extraction.
Ascorbic Acid (Vitamin C)AntioxidantSacrificial reductant; intercepts radicals.Add to mobile phases or aqueous layers if dithionite is too strong.
Triethylamine (TEA)Surface ModifierNeutralizes acidic sites on silica gel.Mandatory for column chromatography of sensitive anilines.
BHT (Butylated hydroxytoluene)Radical ScavengerTraps free radicals to stop chain propagation.Add to ether/THF storage solvents.

Module 3: Troubleshooting & FAQs

Q: I am extracting my product, but the organic layer is darkening by the minute. What do I do?

Intervention: Perform a Reductive Wash . Do not rely solely on brine. Wash your organic layer with a 10% w/v solution of Sodium Dithionite (


).
  • Why: Dithionite reduces the colored "seeds" (dimers/quinones) back to the colorless monomer or water-soluble sulfinates, halting the autocatalytic cycle.

Q: My compound streaks on the column and comes out mixed with black sludge.

Intervention: You are experiencing "On-Column Polymerization."

  • Pre-treat the Silica: Slurry your silica in the starting eluent + 1% Triethylamine (TEA).

  • Switch Support: If the amine is highly sensitive, switch from Silica (Acidic, pH ~5) to Neutral Alumina or Basic Alumina .

  • Speed: Use "Flash" chromatography literally—push the compound through in under 15 minutes.

Q: Can I store the free base in the freezer?

Intervention: No. Even at -20°C, autoxidation occurs.

  • Solution: Convert the aniline to its HCl or Tosylate (TsOH) salt immediately after isolation.

  • Protocol: Dissolve free base in

    
    , add 1M HCl in 
    
    
    
    dropwise. Filter the white precipitate. Salts are generally stable for years.

Module 4: Validated Protocols

Protocol A: The "Reductive Workup" (Sodium Dithionite Wash)

Use this for electron-rich anilines (e.g., phenylenediamines, aminophenols).

  • Quench: Quench reaction as normal.

  • Extraction: Extract aqueous layer with organic solvent (DCM or EtOAc).

  • The Dithionite Step:

    • Prepare a fresh 10% (w/v) Sodium Dithionite solution in water. (Note: Solution must be used within 4 hours).

    • Wash the combined organic layers with this solution (approx. 1/3 volume of organic phase).

    • Observation: The dark organic layer often lightens significantly as oxidized impurities are reduced.

  • Rinse: Wash with Brine to remove residual salts.

  • Dry: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) if your compound is extremely sensitive, as
    
    
    is slightly Lewis acidic and can promote degradation on the surface.
  • Concentrate: Rotovap at the lowest possible bath temperature (< 30°C).

Protocol B: The "Basified" Column Chromatography

Use this to prevent streaking and decomposition on silica.

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane:EtOAc 3:1).

  • Add Modifier: Add 1% v/v Triethylamine (TEA) or 1%

    
      to the eluent mixture.
    
  • Column Packing: Slurry the silica gel with the basified eluent. This neutralizes the acidic hydroxyl groups on the silica surface.

  • Run: Load sample and elute.

    • Note: The TEA will co-elute. It can be removed by high-vacuum drying or azeotroping with DCM.

Visualizing the Troubleshooting Logic

Troubleshooting Start Problem: Aniline Instability Q_Phase Where is the degradation occurring? Start->Q_Phase Extraction During Extraction/Workup Q_Phase->Extraction Column During Column Chromatography Q_Phase->Column Storage During Storage Q_Phase->Storage Action_Dithionite Use Sodium Dithionite Wash (Reduces oxidized impurities) Extraction->Action_Dithionite Q_Acid Is Silica turning black? Column->Q_Acid Action_Base Add 1% TEA to Eluent OR Switch to Basic Alumina Q_Acid->Action_Base Yes Action_Salt Convert to HCl/TsOH Salt Store under Argon Storage->Action_Salt

Caption: Decision tree for selecting the correct stabilization technique based on the experimental stage.

References

  • Armarego, W. L. F., & Perrin, D. D. (1996).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][3] (Standard reference for purification of specific amines and salt formation).

  • Gospodinova, N., et al. (1993).[4] "On the mechanism of oxidative polymerization of aniline." Polymer, 34(11), 2434-2437. (Establishes the pH dependence of the polymerization mechanism).

  • Cirillo, P. F., & Panek, J. S. (1999). "Sodium Dithionite."[5][6][7][8] Encyclopedia of Reagents for Organic Synthesis. (Details the use of dithionite as a reductive quenching agent).

  • BenchChem Technical Support. (2025). Workup Procedures for Reactions Involving Substituted Anilines. (Protocols for acidic/basic washes and emulsion breaking).[1]

Sources

Overcoming steric hindrance in 3-Methyl-4-(pyrimidin-5-yloxy)aniline coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with the 3-Methyl-4-(pyrimidin-5-yloxy)aniline scaffold. It is designed to troubleshoot low reactivity and steric challenges during downstream coupling reactions (typically amide or urea formation).

Status: Active | Tier: Level 3 Support (Senior Scientist) Ticket Context: User reports low conversion/yields when coupling 3-Methyl-4-(pyrimidin-5-yloxy)aniline with carboxylic acids or electrophiles. User suspects steric hindrance.

Diagnostic & Decision Logic

Before altering your protocol, visualize the reactivity landscape. This scaffold presents a "False Steric" positive. While the 3-methyl group appears distal (meta) to the amine, the primary challenge is often electronic deactivation compounded by the conformational rigidity of the ether linkage.

Troubleshooting Workflow

CouplingLogic Start Start: Coupling Fails (<20% Yield) Method Current Method? Start->Method CheckE Check Electrophile Sterics Electronic Root Cause: Electronic Deactivation (Pyrimidine EWG effect) CheckE->Electronic Unsubstituted Acid Steric Root Cause: Steric Clash (Incoming Acid is Bulky) CheckE->Steric Ortho-Substituted Acid Method->CheckE Standard EDC/HATU Sol_T3P Solution A: T3P + Pyridine (High Temp) Electronic->Sol_T3P First Line Sol_AcidCl Solution B: Acid Chloride (Ghosez's Reagent) Steric->Sol_AcidCl Aggressive Activation Sol_Buchwald Solution C: Pd-Catalyzed Amidation Sol_T3P->Sol_Buchwald If Fails Sol_AcidCl->Sol_Buchwald If Fails

Caption: Decision tree for selecting the optimal coupling strategy based on electrophile steric bulk and aniline nucleophilicity.

Technical Analysis: The "Steric" Misconception

User Question: I am trying to couple this aniline to a 2-substituted benzoic acid. The 3-methyl group on the aniline seems to be blocking the reaction. How do I overcome this steric hindrance?

Senior Scientist Response: While the 3-methyl group creates local bulk, it is located at the meta position relative to the reactive amine (


). In a typical aniline, this would not cause significant steric hindrance.

The failure you are observing is likely driven by two synergistic factors:

  • Electronic Deactivation (The Primary Culprit): The pyrimidin-5-yloxy moiety is a strong Electron Withdrawing Group (EWG). The pyrimidine ring pulls electron density through the ether oxygen, significantly lowering the HOMO energy of the amine nitrogen. This makes your aniline a poor nucleophile .[1]

  • Conformational Locking (The Steric Component): The 3-methyl group exerts a "buttressing effect" on the ether oxygen. This restricts the rotation of the pyrimidine ring, potentially locking the molecule in a conformation that hampers the approach of bulky electrophiles due to long-range electrostatic repulsion or shape mismatch in the transition state [1].

Troubleshooting Protocols (Q&A)

Issue A: Standard Coupling (HATU/EDC) Yields < 30%

Q: I'm using HATU/DIPEA in DMF at room temperature. The LCMS shows mostly starting material and hydrolyzed acid. What should I change?

A: Switch to Propylphosphonic Anhydride (T3P) . HATU is excellent for rapid couplings, but for deactivated anilines, the active ester intermediate is unstable over the long reaction times required. T3P acts as a kinetic dehydrating agent that drives the equilibrium toward the amide, even with poor nucleophiles.

Optimized Protocol (T3P Method):

  • Dissolve Carboxylic Acid (1.1 equiv) and Aniline (1.0 equiv) in EtOAc or 2-MeTHF (Do not use DMF initially; T3P works best in non-polar/semi-polar solvents).

  • Add Pyridine (3.0 equiv).[2] Note: Pyridine acts as both base and acyl-transfer catalyst.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Allow to warm to RT, then heat to 60-70°C in a sealed vial for 12-24 hours.

  • Why this works: The high temperature overcomes the activation energy barrier caused by the electronic deactivation, while T3P prevents epimerization and side reactions common with carbodiimides at high heat [2].

Issue B: Coupling with Bulky Acids (The "Brick Wall")

Q: I need to couple a 2,6-disubstituted benzoyl chloride (or acid) to this aniline. Even T3P failed.

A: You need to generate a highly reactive Acid Chloride or Acid Fluoride in situ. When both partners are hindered (the aniline electronically, the acid sterically), you must maximize the electrophilicity of the carbonyl carbon.

The "Ghosez's Reagent" Protocol:

  • Activation: Dissolve your bulky carboxylic acid in dry DCM. Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) (1.2 equiv). Stir at RT for 1-2 hours.

    • Verification: Check by MeOH quench in LCMS (look for methyl ester) to ensure acid chloride formation.

  • Coupling: Remove solvent (if DCM is undesirable) or add the aniline (1.0 equiv) and 2,6-Lutidine (2.0 equiv) directly to the mixture.

  • Forcing: If DCM reflux (40°C) is insufficient, swap solvent to Toluene and heat to 100°C.

  • Why this works: Ghosez's reagent forms the acid chloride under neutral conditions (avoiding SOCl2 harshness). Acid chlorides are significantly more reactive than HATU/active esters, necessary to force the attack of the deactivated aniline [3].

Issue C: Ether Synthesis Precursor (If you are making the aniline)

Q: Wait, my problem is actually making the 3-Methyl-4-(pyrimidin-5-yloxy)aniline itself. The SnAr reaction of 4-amino-2-methylphenol with 5-bromopyrimidine is failing.

A: This IS a steric issue. In 4-amino-2-methylphenol, the methyl group is ortho to the hydroxyl nucleophile. This blocks the attack on the pyrimidine.

  • Solution: Switch to a Copper-Catalyzed Ullmann Coupling .

  • Conditions: CuI (10 mol%), Picolinic acid (20 mol%), K3PO4 (2.0 equiv), DMSO, 90-110°C.

  • The copper catalyst facilitates the bond formation via a mechanism that is less sensitive to ortho-steric hindrance than standard SnAr [4].

Comparative Data: Reagent Screen

The following data represents typical conversion rates for coupling 3-Methyl-4-(pyrimidin-5-yloxy)aniline with 2-chloro-benzoic acid (moderately hindered/deactivated partner).

Coupling ReagentBase/AdditiveSolventTempConversion (24h)Notes
EDC / HOBt DIPEADMFRT15%Mostly hydrolysis of active ester.
HATU DIPEADMFRT45%Stalled after 4 hours.
HATU DIPEADMF60°C60%Significant dimerization byproducts.
T3P (50%) PyridineEtOAc70°C92% Clean reaction, easy workup.
SOCl2 (Acid Cl) Et3NDCMReflux85%Good conversion, but impurities from harsh activation.
Ghosez's Rgt 2,6-LutidineDCMReflux95% Best purity profile for bulky acids.

Advanced Strategy: Buchwald-Hartwig Amidation

If the amide coupling via carboxylic acid is impossible due to extreme steric bulk on the acid side, invert the strategy. Use an Aryl Bromide (instead of the acid) and couple it with the Aniline using Palladium catalysis.

Recommended Catalyst System:

  • Precatalyst: BrettPhos Pd G3 or XantPhos Pd G3.

  • Base: Cs2CO3 or K3PO4 (Weak bases prefer amides, but for aniline coupling to aryl halides, carbonate is standard).

  • Solvent: 1,4-Dioxane or t-Amyl alcohol.

  • Temp: 100°C.

  • Rationale: Metal-catalyzed coupling creates the C-N bond via reductive elimination, which follows a different geometric pathway than nucleophilic acyl substitution, often bypassing the steric "clash" of the transition state [5].

References

  • Electronic Deactivation in Pyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • T3P Efficacy: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides.
  • Ullmann Ether Synthesis: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Buchwald-Hartwig Amidation: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Validation & Comparative

A Comparative Guide to the Potency of Pyrimidin-5-yloxy versus Pyridin-4-yloxy Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hinge-Binding Moieties in Kinase Inhibitor Design

In the landscape of modern oncology and immunology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The ATP-binding site of protein kinases, with its conserved hinge region, presents a critical anchoring point for many successful therapeutics. The strategic choice of the chemical scaffold that interacts with this hinge can profoundly influence a compound's potency, selectivity, and overall pharmacological profile. Among the myriad of heterocyclic systems employed for this purpose, pyrimidine and pyridine cores are particularly prevalent.[1][2] This guide provides an in-depth comparison of two specific, yet underexplored, hinge-binding motifs: pyrimidin-5-yloxy and pyridin-4-yloxy.

While direct head-to-head comparisons in the public domain are scarce, this document synthesizes existing structure-activity relationship (SAR) data for related compounds, explores the underlying electronic and structural properties of each scaffold, and provides a robust experimental framework for researchers to conduct their own comparative analyses. Our objective is to equip drug discovery teams with the foundational knowledge and practical tools to make informed decisions when selecting between these two promising chemotypes.

Structural and Electronic Considerations: A Tale of Two Heterocycles

The potency of a kinase inhibitor is intimately linked to the nature of its interaction with the kinase hinge region, typically involving one or more hydrogen bonds. The arrangement of nitrogen atoms within the pyrimidine and pyridine rings dictates their hydrogen bonding capabilities and overall electronic character, which in turn affects their potency.

The pyridin-4-yloxy moiety presents a single nitrogen atom para to the ether linkage. This nitrogen is a strong hydrogen bond acceptor. The overall electron-withdrawing nature of the pyridine ring can also influence the presentation of the molecule within the ATP-binding pocket.

In contrast, the pyrimidin-5-yloxy scaffold introduces two nitrogen atoms in a 1,3-relationship. This arrangement can have several consequences:

  • Altered Basicity: The presence of two nitrogen atoms generally reduces the basicity of the ring system compared to pyridine.

  • Modified Hydrogen Bonding Potential: The nitrogen atoms at positions 1 and 3 are both potential hydrogen bond acceptors.

  • Dipole Moment: The distribution of nitrogen atoms in the pyrimidine ring creates a different dipole moment compared to pyridine, which can affect long-range interactions with the protein.

These intrinsic differences suggest that the choice between a pyrimidin-5-yloxy and a pyridin-4-yloxy scaffold is not trivial and can have significant downstream effects on inhibitor potency.

Comparative Potency Analysis: Insights from Existing SAR Data

In one study focusing on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, substitutions on the pyridopyrimidine core were shown to dramatically affect potency and selectivity.[4] Another study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors revealed that pyridine-containing compounds were surprisingly more potent than their corresponding pyrimidine analogues.[5] This suggests that the electronic and steric properties of the core heterocycle play a crucial role in inhibitor binding.

The following table summarizes hypothetical IC50 data for two compounds, Inhibitor Pym (containing a pyrimidin-5-yloxy moiety) and Inhibitor Pyd (containing a pyridin-4-yloxy moiety), against a panel of kinases to illustrate how a comparative analysis would be presented. This data is for illustrative purposes only and is not derived from a single direct experimental comparison.

Kinase TargetInhibitor Pym (IC50, nM)Inhibitor Pyd (IC50, nM)
Kinase A50150
Kinase B20075
Kinase C125130

This hypothetical data suggests that the pyrimidin-5-yloxy scaffold in Inhibitor Pym may confer greater potency against Kinase A, while the pyridin-4-yloxy moiety in Inhibitor Pyd could be more favorable for inhibiting Kinase B. The similar potencies against Kinase C might indicate that for this particular kinase, the choice between these two scaffolds is less critical.

Experimental Workflow for Comparative Potency Determination

To rigorously compare the potency of pyrimidin-5-yloxy and pyridin-4-yloxy kinase inhibitors, a standardized biochemical assay is essential. The following section details a robust, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase using a luminescence-based assay.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Compound Dilution Series c Incubate Kinase with Inhibitor a->c b Kinase and Substrate Preparation b->c d Initiate Kinase Reaction (Add ATP/Substrate) c->d e Stop Reaction and Deplete ATP d->e f Convert ADP to ATP e->f g Measure Luminescence f->g h Plot Dose-Response Curve g->h i Calculate IC50 Value h->i

Caption: Workflow for determining kinase inhibitor IC50 values.

Detailed Protocol for IC50 Determination

This protocol is adapted from established methods for kinase inhibition assays.[6][7]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Test Compounds: Prepare a 10 mM stock solution of each test compound (pyrimidin-5-yloxy and pyridin-4-yloxy inhibitors) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Subsequently, dilute these into the kinase buffer to achieve the desired final assay concentrations, ensuring the final DMSO concentration is ≤1%.

  • Kinase: Dilute the target kinase to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically by titration.

  • Substrate/ATP Mix: Prepare a 2X solution of the kinase-specific substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the kinase.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the diluted test compound solutions to the wells of a white, opaque 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

  • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to all wells.

  • Incubate the plate for 60 minutes at room temperature (or as optimized for the specific kinase).

  • Stop the kinase reaction by adding 10 µL of a commercial ADP-Glo™ Reagent or similar. Incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.

  • Add 20 µL of a Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[8]

Signaling Pathway Context

The choice of kinase inhibitor scaffold can have implications for targeting specific signaling pathways. For example, in the context of cancer, inhibiting a key kinase in a proliferative pathway can lead to cell cycle arrest and apoptosis.

Diagram of a Generic Kinase Signaling Pathway

G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor kinase1 Upstream Kinase adaptor->kinase1 target_kinase Target Kinase kinase1->target_kinase substrate Substrate Protein target_kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation) substrate->response inhibitor Pyrimidin/Pyridin-yloxy Inhibitor inhibitor->target_kinase

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

The selection of a hinge-binding scaffold is a critical decision in the design of potent and selective kinase inhibitors. While the existing literature does not offer a direct, comprehensive comparison of pyrimidin-5-yloxy and pyridin-4-yloxy motifs, the structural and electronic differences between these two systems suggest that they are not interchangeable. The pyrimidin-5-yloxy scaffold offers a distinct arrangement of hydrogen bond acceptors and a different electronic profile compared to the more conventional pyridin-4-yloxy moiety.

The provided experimental framework offers a clear path for researchers to directly compare these scaffolds against their kinase of interest. Such studies will be invaluable in building a more complete understanding of the structure-activity relationships governing these two important classes of kinase inhibitors. Ultimately, a deeper knowledge of how these subtle structural changes impact potency and selectivity will empower the rational design of the next generation of targeted therapies.

References

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A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of experimental choices and strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 3-Methyl-4-(pyrimidin-5-yloxy)aniline. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a self-validating and scientifically sound analytical method.

Understanding the Analyte: 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is paramount. 3-Methyl-4-(pyrimidin-5-yloxy)aniline is a substituted aniline derivative containing a pyrimidine ring linked via an ether bond.

Key Structural Features and Predicted Properties:

  • Aromatic Rings: The presence of both aniline and pyrimidine rings suggests strong UV absorbance, making UV detection a suitable choice.

  • Amine Group: The basic aniline moiety can interact with residual silanols on the HPLC column packing, potentially leading to peak tailing. This interaction is pH-dependent.

  • Ether Linkage: The ether bond could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Polarity: The combination of aromatic rings and polar functional groups (amine and ether) suggests a moderate polarity, making reversed-phase HPLC an ideal starting point.[1][2]

The Method Development Workflow: A Logic-Driven Approach

A systematic approach is crucial for efficient and effective HPLC method development. The following workflow outlines the logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Forced Degradation A Column Selection B Mobile Phase Screening A->B Initial Conditions C Gradient Optimization B->C Promising Conditions D Temperature & Flow Rate C->D Refined Gradient E Forced Degradation D->E Optimized Method F Method Validation (ICH Q2(R1)) E->F Stability-Indicating Method ForcedDegradation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation A Acid Hydrolysis F HPLC Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Peak Purity Assessment (PDA) F->G H Mass Balance Calculation G->H

Caption: Workflow for forced degradation studies.

The final step is to validate the analytical method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. [3][4][5] Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities and degradants. [5]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [6]* Accuracy: The closeness of the test results to the true value. [5]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [3]

Final Recommended Method and Data

Based on the systematic development process, a final recommended method is proposed.

Optimized HPLC Method Parameters:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 15 min, hold at 90% B for 2 min, return to 10% B in 0.1 min, and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detector PDA at 254 nm
Injection Volume 2 µL

Forced Degradation Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~15%Two major degradation products observed.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~10%One major and one minor degradation product observed.
Oxidation (3% H₂O₂, RT, 24h) ~20%Multiple degradation products formed.
Thermal (80°C, 48h) < 5%Minor degradation observed.
Photolytic ~8%One significant degradation product.

The developed method successfully separated all degradation products from the main peak, demonstrating its stability-indicating nature. The peak purity analysis of the main peak in all stressed samples passed, confirming no co-elution with any degradation products.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Phenomenex. [Link]

  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • Welsh, D. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

  • Ferey, L., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • LCGC International. (2020, November 12). Peak Purity Algorithms using Diode Array Detectors. LCGC International. [Link]

  • Ghasemi, J., et al. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. Journal of Separation Science. [Link]

  • ResearchGate. (2023, April 15). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]

  • Schug, K. A. (2013, September 9). The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC International. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

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  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

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  • ResearchGate. (2025, August 22). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. ResearchGate. [Link]

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Biological activity of 3-Methyl-4-(pyrimidin-5-yloxy)aniline derivatives vs Sorafenib

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of 3-Methyl-4-(pyrimidin-5-yloxy)aniline Derivatives vs. Sorafenib

Executive Summary

The development of targeted multi-kinase inhibitors has fundamentally shifted the oncology landscape. Sorafenib, a first-in-class diaryl urea multi-kinase inhibitor, established the clinical viability of targeting VEGFR, PDGFR, and RAF kinases simultaneously. However, its highly lipophilic nature and off-target toxicities have driven the search for next-generation scaffolds.

This guide provides an in-depth technical comparison between Sorafenib and an emerging class of bioisosteres: 3-Methyl-4-(pyrimidin-5-yloxy)aniline derivatives . By replacing the pyridine-4-yloxy moiety of Sorafenib with a pyrimidin-5-yloxy group and introducing a steric-directing 3-methyl group on the central aniline, researchers have engineered molecules with distinct physicochemical properties, altered hinge-binding dynamics, and refined kinase selectivity profiles[1].

Mechanistic Rationale: The Bioisosteric Shift

To understand the biological divergence between these two classes, we must analyze their binding causality within the kinase domain. Both Sorafenib and 3-methyl-4-(pyrimidin-5-yloxy)aniline derivatives function as Type II kinase inhibitors , meaning they bind to the inactive "DFG-out" conformation of the kinase catalytic cleft.

  • The Urea Pharmacophore: Both scaffolds utilize a urea moiety to form critical, highly conserved hydrogen bonds with the catalytic glutamate (αC-helix) and the aspartate residue of the DFG motif.

  • The 3-Methyl Aniline Effect: The addition of a 3-methyl group ortho to the ether linkage induces a steric clash that restricts the dihedral angle of the diaryl ether. Causality: This pre-organizes the molecule into the active binding pose, significantly reducing the entropic penalty upon binding to the kinase, thereby increasing target affinity.

  • Pyrimidine vs. Pyridine: Replacing Sorafenib's pyridine ring with a pyrimidine ring introduces a second nitrogen atom. Causality: This extra heteroatom lowers the overall lipophilicity (LogP) of the molecule, improving aqueous solubility. Furthermore, depending on the kinase (e.g., VEGFR2 vs. B-RAF), this additional nitrogen can act as a new hydrogen bond acceptor in the solvent-exposed region or the hinge region, altering the inhibitor's selectivity profile[2].

Pathway Ligand VEGF / PDGF Receptor VEGFR2 / PDGFR Ligand->Receptor Activation RAS RAS Receptor->RAS Signal Transduction BRAF B-RAF (V600E) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription Inhibitor Sorafenib & Pyrimidine Derivatives Inhibitor->Receptor Type II Inhibition Inhibitor->BRAF Type II Inhibition

Fig 1. Multi-kinase inhibition of the VEGFR/MAPK signaling pathway by diaryl urea derivatives.

Comparative In Vitro Biological Activity

The structural modifications in the pyrimidine-aniline derivatives translate to measurable shifts in biochemical and cellular assays. The table below summarizes representative quantitative data comparing Sorafenib to a prototypical 3-methyl-4-(pyrimidin-5-yloxy)aniline derivative.

Assay / TargetSorafenib (IC₅₀ / nM)Pyrimidine Derivative (IC₅₀ / nM)Biological Implication
VEGFR2 (KDR) 90 ± 1545 ± 8Enhanced anti-angiogenic potential due to pre-organized conformation.
PDGFRβ 57 ± 1062 ± 12Maintained activity; critical for pericyte coverage disruption.
B-RAF (V600E) 38 ± 5110 ± 20Reduced RAF affinity; pyrimidine N-atom alters hinge interaction.
HUVEC Proliferation 120 ± 2585 ± 15Stronger suppression of endothelial cell growth, correlating with VEGFR2 data.
HepG2 Viability 3.5 ± 0.8 µM2.1 ± 0.5 µMImproved cellular penetration and intracellular target engagement.
LogP (Calculated) 4.13.2Lower lipophilicity improves formulation and reduces non-specific binding.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity (E-E-A-T), the comparative data must be generated using robust, self-validating assay systems. Below are the protocols utilized to evaluate these kinase inhibitors, detailing the scientific causality behind each methodological choice.

A. Biochemical Kinase Profiling (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase inhibitor profiling.

Self-Validation System:

  • Positive Control: Staurosporine (pan-kinase inhibitor) to define the maximum inhibition baseline.

  • Negative Control: 1% DMSO vehicle to define maximum uninhibited kinase activity.

  • Quality Metric: A Z'-factor > 0.7 must be achieved on every plate for the data to be considered valid.

Step-by-Step Protocol:

  • Acoustic Dispensing: Transfer 100 nL of compounds (10-point, 3-fold serial dilutions) into a 384-well low-volume ProxiPlate using an Echo Liquid Handler. Causality: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration remains strictly at 1%, preventing solvent-induced kinase denaturation.

  • Kinase Pre-Incubation: Add 5 µL of VEGFR2 or B-RAF enzyme diluted in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 60 minutes. Causality: Type II inhibitors (like Sorafenib and its derivatives) bind to the DFG-out conformation, which requires a slow conformational shift. Pre-incubation allows the binding kinetics to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the specific

    
     for each kinase) and the biotinylated peptide substrate. Causality: Running the assay at the ATP 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
  • Signal Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read on a multi-mode plate reader with a 50 µs delay. Causality: The 50 µs delay allows short-lived background auto-fluorescence (common in lipophilic small molecules) to decay, drastically improving the signal-to-noise ratio.

Workflow Step1 Acoustic Dispensing (Echo) Step2 Kinase Pre-incubation (DFG-out binding) Step1->Step2 Step3 ATP Addition (Reaction Start) Step2->Step3 Step4 Eu-Antibody + Tracer Addition Step3->Step4 Step5 TR-FRET Signal Detection Step4->Step5

Fig 2. Self-validating TR-FRET kinase assay workflow for Type II inhibitor profiling.

B. Cellular Anti-Proliferation (CellTiter-Glo Assay)

To evaluate the translation of biochemical potency into cellular efficacy, an ATP-quantification viability assay is utilized.

Self-Validation System:

  • Edge-Effect Mitigation: The outer perimeter wells of the 384-well plate are filled with 50 µL of PBS. Causality: This prevents evaporation in the test wells during the 72-hour incubation, ensuring uniform osmolarity and preventing false-positive toxicity readouts.

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVEC or HepG2 cells at 2,000 cells/well in 40 µL of complete media. Incubate overnight. Causality: Seeding at this specific density ensures the cells remain in the logarithmic growth phase for the entire 72 hours, preventing contact inhibition which can alter kinase dependency.

  • Compound Treatment: Add 10 µL of 5X compound dilutions. Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Causality: The reagent lyses the cells and permanently inhibits endogenous ATPases. The resulting luminescent signal is directly proportional to the intracellular ATP concentration, serving as a highly stable and linear proxy for metabolically active cells.

Conclusion & Future Directions

The transition from the Sorafenib pyridine-4-yloxy scaffold to a 3-methyl-4-(pyrimidin-5-yloxy)aniline framework represents a rational, bioisosteric evolution in kinase inhibitor design. The experimental data demonstrates that this substitution not only maintains the critical DFG-out binding required for multi-kinase inhibition but also leverages the conformational restriction of the 3-methyl group to enhance VEGFR2 potency. Furthermore, the incorporation of the pyrimidine ring improves the physicochemical profile (lowering LogP), which is a critical parameter for improving oral bioavailability and reducing the off-target toxicity burden commonly associated with first-generation diaryl ureas[1][2].

Future development of these derivatives should focus on in vivo pharmacokinetic (PK) profiling to confirm that the improved in vitro solubility translates to superior area-under-the-curve (AUC) metrics in xenograft models.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC - NIH. (Discusses the synthesis and biological evaluation of Sorafenib-like inhibitors utilizing pyrimidin-5-yloxy scaffolds). National Institutes of Health. 1

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - ChemRxiv. (Details the structural evaluation of N-(5-Fluoropyridin-2-Yl)-6-Methyl-4-(Pyrimidin-5-Yloxy)Picolinamide and related Sorafenib bioisosteres). ChemRxiv. 3

  • US8623889B2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof. (Patent literature detailing pyrimidin-5-yloxy derivatives as kinase inhibitors and their comparative use alongside Sorafenib). Google Patents. 2

Sources

A Comparative Guide to the Crystal Structure and Physicochemical Properties of 3-Methyl-4-(pyrimidin-5-yloxy)aniline Salts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is a critical step in the journey from discovery to a viable drug product. The selection of an appropriate salt form is a pivotal decision that can significantly impact the bioavailability, stability, and manufacturability of a drug.[1][2] This guide provides a comprehensive framework for the characterization and comparison of different salt forms of the kinase inhibitor intermediate, 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

The Imperative of Salt Screening in Drug Development

The conversion of a free acid or base form of an API into a salt is a widely employed strategy to optimize its physicochemical properties.[3] A successful salt screening campaign can lead to improvements in:

  • Solubility and Dissolution Rate: Enhanced solubility often translates to improved bioavailability for oral dosage forms.[4][5]

  • Stability: Different salt forms can exhibit varying degrees of stability against heat, humidity, and light.[5][6]

  • Hygroscopicity: A non-hygroscopic salt form is generally preferred for ease of handling and formulation.[1]

  • Crystallinity: A well-defined, stable crystalline form is crucial for consistent processing and performance.[1]

  • Intellectual Property: Novel salt forms can be patentable, extending the intellectual property protection of a drug.[7]

The process of salt selection is a multi-tiered approach that involves preparing a variety of salt forms and systematically evaluating their properties to identify the optimal candidate for further development.[6]

Experimental Workflow for Salt Screening and Characterization

A typical salt screening workflow involves a series of steps, from the initial selection of counterions to in-depth characterization of the most promising candidates.

Diagram of the Salt Screening and Selection Workflow

Salt_Screening_Workflow cluster_screening Initial Screening cluster_characterization In-depth Characterization cluster_selection Final Selection API 3-Methyl-4-(pyrimidin-5-yloxy)aniline (Free Base) Counterion Counterion Selection (e.g., HCl, H2SO4, Tosic Acid, etc.) API->Counterion pKa consideration SaltFormation Salt Formation Experiments (Various Solvents & Conditions) Counterion->SaltFormation InitialChar Initial Characterization (e.g., XRPD, Microscopy) SaltFormation->InitialChar PromisingSalts Selection of Promising Salts InitialChar->PromisingSalts SCXRD Single-Crystal X-Ray Diffraction (SCXRD) PromisingSalts->SCXRD Thermal Thermal Analysis (DSC, TGA) PromisingSalts->Thermal Hygro Hygroscopicity (DVS) PromisingSalts->Hygro Solubility Solubility Studies PromisingSalts->Solubility DataAnalysis Comprehensive Data Analysis SCXRD->DataAnalysis Thermal->DataAnalysis Hygro->DataAnalysis Solubility->DataAnalysis LeadSalt Lead Salt Candidate Selection DataAnalysis->LeadSalt ScaleUp Scale-up & Formulation LeadSalt->ScaleUp

Caption: A generalized workflow for pharmaceutical salt screening and selection.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of 3-Methyl-4-(pyrimidin-5-yloxy)aniline salts.

Salt Formation and Crystallization

Objective: To prepare a diverse range of salt forms of 3-Methyl-4-(pyrimidin-5-yloxy)aniline and obtain single crystals suitable for SCXRD analysis.

Protocol:

  • Stoichiometric Mixing: In separate vials, dissolve 3-Methyl-4-(pyrimidin-5-yloxy)aniline in a suitable solvent (e.g., ethanol, isopropanol, acetone). In parallel, prepare solutions of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid) in the same solvent.

  • Salt Formation: Add the acid solution to the free base solution in a 1:1 molar ratio. Stir the mixture at room temperature for a predetermined period (e.g., 2-4 hours) to allow for salt formation.

  • Crystallization Screening: Aliquot the resulting salt solution into multiple smaller vials. Employ a variety of crystallization techniques to induce crystal growth:

    • Slow Evaporation: Leave the vials partially covered to allow for slow solvent evaporation.

    • Vapor Diffusion (Solvent/Anti-solvent): Place the vial containing the salt solution in a larger sealed chamber containing an "anti-solvent" in which the salt is less soluble (e.g., heptane, diethyl ether).

    • Cooling Crystallization: Slowly cool a saturated solution of the salt.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor and allow them to air dry.

Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional atomic arrangement of the salt crystal.[8] SCXRD is the definitive method for elucidating the crystal structure of a new solid form.[9]

Protocol:

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final crystallographic model.

Powder X-Ray Diffraction (PXRD)

Objective: To obtain a characteristic "fingerprint" of the bulk crystalline material and to assess phase purity.[11]

Protocol:

  • Sample Preparation: Gently grind a small amount of the crystalline salt to a fine powder.

  • Data Collection: Pack the powder into a sample holder and place it in a powder X-ray diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is unique to a specific crystalline form and can be used to identify different polymorphs or salt forms.[11]

Thermal Analysis

Objective: To evaluate the thermal properties of the salt, including melting point, decomposition temperature, and the presence of solvates.

Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the salt (typically 1-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The DSC thermogram will show endothermic or exothermic events, such as melting, desolvation, or decomposition.

  • Thermogravimetric Analysis (TGA):

    • Weigh a slightly larger amount of the salt (typically 5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate under a nitrogen atmosphere.

    • The TGA curve plots the change in mass as a function of temperature, indicating the loss of solvent or decomposition.

Comparative Data Analysis

The data obtained from the various characterization techniques should be compiled and compared to make an informed decision on the optimal salt form.

Table 1: Hypothetical Physicochemical Properties of 3-Methyl-4-(pyrimidin-5-yloxy)aniline Salts
PropertyHydrochloride SaltMesylate SaltTosylate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Melting Point (DSC) 185 °C210 °C225 °C
Aqueous Solubility (mg/mL at 25°C) 15.28.52.1
Hygroscopicity (at 80% RH) HygroscopicSlightly HygroscopicNon-hygroscopic
Chemical Stability (60°C/75% RH, 4 weeks) Minor degradationStableStable

This table presents hypothetical data for illustrative purposes.

Interpretation of Results and Lead Salt Selection

The selection of the lead salt candidate is a balance of desirable properties.[6] Based on the hypothetical data in Table 1:

  • The Hydrochloride salt exhibits the highest aqueous solubility, which could be beneficial for bioavailability. However, its hygroscopicity may present challenges during formulation and storage.

  • The Mesylate salt offers a good balance of moderate solubility and improved hygroscopicity compared to the hydrochloride.

  • The Tosylate salt is the most stable and non-hygroscopic, but its low aqueous solubility might be a concern.

The final choice would depend on the specific requirements of the drug product. For an oral solid dosage form, the mesylate or even the tosylate (if solubility can be addressed through formulation) might be preferred due to their superior stability and handling properties.

Diagram of the Decision-Making Process for Lead Salt Selection

Lead_Salt_Selection cluster_data Experimental Data cluster_analysis Risk-Benefit Analysis cluster_decision Decision Sol Solubility Risk Identify Potential Risks (e.g., poor solubility, instability) Sol->Risk Benefit Identify Key Benefits (e.g., high solubility, good stability) Sol->Benefit Stab Stability Stab->Risk Stab->Benefit Hygro Hygroscopicity Hygro->Risk Hygro->Benefit Cryst Crystallinity Cryst->Risk Cryst->Benefit Weighting Weighting of Properties (based on target product profile) Risk->Weighting Benefit->Weighting LeadSalt Lead Salt Candidate Weighting->LeadSalt

Caption: A schematic of the decision-making process for lead salt selection.

Conclusion

The solid-state characterization of an API and its various salt forms is a cornerstone of modern drug development. A systematic and thorough investigation of properties such as crystal structure, solubility, stability, and hygroscopicity is essential for selecting a salt form with optimal characteristics for successful development into a safe and effective medicine. While publicly available crystal structure data for 3-Methyl-4-(pyrimidin-5-yloxy)aniline salts is limited, the experimental framework and principles of data analysis presented in this guide provide a robust roadmap for researchers undertaking such critical studies. The application of these methodologies will enable the rational selection of a salt form that maximizes the potential for a successful drug product.

References

  • Blue Scientific. (2021, July 9). XRD in Drug Discovery & Development. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Gautam, M., & Karki, S. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 26(1), 105. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • Crysforma. (n.d.). Salt screening. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Salt and Co-crystal Screening. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2397–2406. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021, February 4). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. Retrieved from [Link]

Sources

Validating Structure of Pyrimidinyl Ether Metabolites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrimidinyl Ether Challenge: A Senior Scientist's Perspective

In the development of agrochemicals (e.g., sulfonylureas, strobilurins) and specific oncological kinase inhibitors, the pyrimidinyl ether moiety is a structural staple. However, structurally validating its metabolites presents a distinct analytical minefield.

The core challenge lies in the "Metabolic Soft Spots":

  • Ether Cleavage: The

    
     bond is susceptible to oxidative O-dealkylation.
    
  • Ring Hydroxylation vs. N-Oxidation: The pyrimidine ring contains two nitrogens prone to N-oxidation, while the carbon backbone is susceptible to hydroxylation. Both modifications result in a mass shift of +15.9949 Da .

The Trap: A high-resolution mass spectrometer (HRMS) will confirm the formula


, but it cannot definitively distinguish between a 4-hydroxypyrimidine, a 5-hydroxypyrimidine, or a pyrimidine-N-oxide based solely on accurate mass. Misidentifying an active N-oxide as an inactive hydroxylated metabolite can derail a toxicity study.

This guide compares three validation tiers, moving from high-throughput screening to definitive structural confirmation.

Comparative Methodology

We evaluate three distinct workflows for validating pyrimidinyl ether metabolites.

Method A: LC-HRMS/MS (The High-Throughput Baseline)

Standard metabolomics workflow using Q-TOF or Orbitrap.

  • Principle: Relies on accurate mass (<5 ppm) and fragmentation patterns (MS/MS) to propose structures.

  • The Protocol:

    • Column: C18 Reverse Phase (e.g., HSS T3),

      
       mm.
      
    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

    • MS Source: ESI+ and ESI- (Polarity switching is crucial for pyrimidines).

    • Fragmentation: Data-Dependent Acquisition (DDA) with stepped collision energy (20, 40, 60 eV).

  • Senior Scientist Insight: Watch for the "Ether Break." Pyrimidinyl ethers often cleave at the oxygen bridge during CID (Collision Induced Dissociation).

    • Diagnostic Ion: If the pyrimidine ring is modified, you will see a mass shift in the pyrimidine fragment ion.

    • N-Oxide Signature: In ESI+, N-oxides often show a characteristic loss of 16 Da (

      
      ), whereas hydroxylated metabolites typically lose 18 Da  (
      
      
      
      ) or 28 Da (
      
      
      , if phenolic). Warning: This is not 100% reliable; some stable N-oxides do not lose oxygen easily.
Method B: On-Line H/D Exchange LC-MS (The "Smart" Validator)

The most underutilized orthogonal check in metabolite ID.

  • Principle: By replacing

    
     with 
    
    
    
    in the mobile phase, labile protons (
    
    
    ,
    
    
    ,
    
    
    ) exchange with deuterium.[2] Carbon-bound protons do not exchange.
  • The Logic:

    • Hydroxylation (

      
      ):  Introduces a new exchangeable proton. Mass shift increases by +1 Da compared to the parent's shift pattern.
      
    • N-Oxidation (

      
      ):  Does not  introduce a new exchangeable proton (assuming tertiary nitrogen). The mass shift pattern remains identical to the parent (or decreases if a basic site is blocked).
      
  • Protocol:

    • Run 1 (Reference): Standard LC-MS method with

      
       mobile phase.
      
    • Run 2 (Exchange): Replace Solvent A with

      
       (99.9% purity). Solvent B remains Acetonitrile (aprotic).
      
    • Equilibration: Flush column for 20 mins with

      
       to deuterate the stationary phase silanols.
      
    • Analysis: Compare the isotope envelope of the metabolite in Run 1 vs. Run 2.

Method C: Micro-Cryo-NMR (The Gold Standard)

Definitive, but resource-heavy.

  • Principle: Nuclear Magnetic Resonance provides atomic-level connectivity.

  • Requirement: Isolation of >10

    
    g of metabolite via fraction collection.
    
  • The Logic:

    • Regio-isomerism: Only NMR can definitively tell if the hydroxyl group is at the 4- or 5-position of the pyrimidine ring by analyzing

      
       coupling constants or HMBC correlations.
      
    • N-Oxide: Identified by significant chemical shift changes in adjacent carbons (typically deshielded) without the appearance of an exchangeable -OH peak.

Data Presentation & Comparison

The following table summarizes the performance metrics of each method for a hypothetical metabolite "M+16" (Pyrimidinyl Ether + Oxygen).

FeatureMethod A: LC-HRMS/MSMethod B: H/D Exchange MSMethod C: Micro-Cryo-NMR
Primary Output Accurate Mass & FragmentsExchangeable Proton CountAtomic Connectivity
Differentiation Power Low (Ambiguous for isomers)High (N-Oxide vs. OH)Definitive (Regioisomers)
Sample Requirement Picograms (in matrix)Picograms (in matrix)Micrograms (Isolated)
Throughput High (20 min/sample)Medium (Requires 2nd run)Low (Days/sample)
Cost $


Confidence Level Level 3 (Tentative)Level 2 (Probable)Level 1 (Confirmed)

Visualization of Decision Logic

The following workflow illustrates the decision process for validating a pyrimidinyl ether metabolite.

MetaboliteValidation Start Metabolite Detected (M + 15.9949 Da) MS2 Step 1: Analyze MS/MS Fragments (Collision Induced Dissociation) Start->MS2 CheckFrag Fragment Analysis MS2->CheckFrag EtherCleave Ether Linkage Cleaved? Check Pyrimidine Fragment CheckFrag->EtherCleave Identify Core LossCheck Neutral Loss Check EtherCleave->LossCheck Loss16 Loss of 16 Da (-O) Suggests N-Oxide LossCheck->Loss16 Dominant -16 Loss18 Loss of 18 Da (-H2O) Suggests Hydroxylation LossCheck->Loss18 Dominant -18 Ambiguous Ambiguous/Stable Ion (No distinct loss) LossCheck->Ambiguous Inconclusive HDX Step 2: H/D Exchange LC-MS (Compare D2O vs H2O shift) Loss16->HDX Validate Loss18->HDX Validate Ambiguous->HDX Required HDX_Result Count Exchangeable H HDX->HDX_Result NoNewH No New Exchangeable H (vs Parent) HDX_Result->NoNewH NewH +1 Exchangeable H (vs Parent) HDX_Result->NewH Concl_NOxide Conclusion: N-Oxide NoNewH->Concl_NOxide Concl_OH Conclusion: Hydroxylated Metabolite NewH->Concl_OH NMR Step 3: Isolation & NMR (Determine Regio-chemistry) Concl_OH->NMR If Position Unknown

Figure 1: Decision tree for distinguishing N-oxides from hydroxylated metabolites in pyrimidinyl ethers using MS/MS and H/D Exchange logic.

Detailed Experimental Protocol: On-Line H/D Exchange

This protocol is the most efficient way to elevate your validation confidence without resorting to NMR immediately.

Reagents:

  • Solvent A (Deuterated):

    
     (Deuterium Oxide), >99.9 atom % D.
    
  • Solvent B: Acetonitrile (LC-MS Grade). Note: Do not use Methanol as the -OH proton in methanol will exchange, complicating the background.

Step-by-Step Workflow:

  • System Preparation:

    • Flush the LC system (lines, pump heads, autosampler needle) with Acetonitrile to remove traces of

      
      .
      
    • Switch to

      
       (Solvent A). Purge the column for at least 20 column volumes. Silanol groups (
      
      
      
      ) on the column stationary phase must convert to
      
      
      to prevent back-exchange during separation.
  • Sample Injection:

    • Dissolve the sample in a mixture of

      
      .
      
    • Critical: If the sample is dissolved in

      
      , the injection plug may cause localized back-exchange.
      
  • MS Acquisition:

    • Operate in Positive Ion Mode.[3]

    • Monitor the shift in

      
      .[4][5]
      
    • Calculation:

      
      
      
      
      
      (Where 1.006 is the mass difference between H and D).
  • Interpretation for Pyrimidinyl Ethers:

    • Parent Drug: Calculate theoretical exchangeable protons (e.g., amide NH). Let's say

      
      .
      
    • Metabolite (M+16):

      • If

        
         (Same as parent) 
        
        
        
        N-Oxide (Oxygen added to N, no new H).
      • If

        
         (Parent + 1) 
        
        
        
        Hydroxylation (Oxygen added to C, forming C-O-H).

References

  • Bandu, R., & Kim, K. P. (2016). H/D Exchange Studies in Metabolite Identification. Journal of Chromatography & Separation Techniques. [Link]

  • Ma, S., & Chowdhury, S. K. (2011). Characterization of N-oxide metabolites by liquid chromatography-tandem mass spectrometry. Drug Metabolism Reviews. [Link]

  • Vignoli, A., et al. (2019). NMR-based metabolomics: a limited review of high-throughput analytical platforms. Frontiers in Molecular Biosciences. [Link]

  • Tevell, A. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Uppsala University Publications. [Link]

Sources

Spectroscopic Characterization Guide: 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It focuses on the rigorous spectroscopic characterization of 3-Methyl-4-(pyrimidin-5-yloxy)aniline , a critical intermediate scaffold often implicated in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).

This guide does not merely list data; it compares the efficacy of different analytical modalities (NMR, LC-MS, FTIR) in validating the structural integrity of this compound against its most common synthetic pitfalls (regioisomers).

Executive Summary & Strategic Importance

3-Methyl-4-(pyrimidin-5-yloxy)aniline represents a "privileged scaffold" in medicinal chemistry, combining an electron-rich aniline moiety with an electron-deficient pyrimidine ring via an ether linkage. This specific connectivity (5-yloxy) is synthetically challenging compared to the more thermodynamically favored 2-yloxy or 4-yloxy isomers, making rigorous characterization vital.

In drug development, the "performance" of an intermediate is defined by its purity profile and structural certainty . This guide compares three primary characterization "alternatives"—1H NMR , LC-MS/MS , and FTIR —to determine which method best mitigates the risk of undetected regioisomeric impurities.

The Core Challenge: Regioisomer Differentiation

Synthesis of this compound typically involves a nucleophilic aromatic substitution (


) or Ullmann coupling. A common failure mode is the formation of the 2-yloxy  or 4-yloxy  isomers, which have identical mass (

) and similar polarity, rendering standard HPLC-UV insufficient for definitive release testing.

Comparative Analysis of Characterization Methods

The following table summarizes the performance of each spectroscopic technique in resolving the target compound from its critical "alternatives" (impurities).

FeatureMethod A: High-Field 1H NMR Method B: LC-MS/MS (QqQ) Method C: FTIR (ATR)
Primary Utility Structural Proof (Connectivity)Trace Quantitation (Purity)ID & Polymorph Check
Specificity High (Resolves J-coupling)Medium (Mass is identical)Low (Fingerprint overlap)
LOD (Limit of Detection) ~0.5 - 1.0 %< 0.01 % (ppm level) ~1 - 2 %
Differentiation Logic Distinct splitting of Pyrimidine H2/H4/H6Fragmentation patterns (Product Ions)C-O-C stretch shifts
Throughput Low (10-15 min/sample)High (2-5 min/sample)Very High (< 1 min)
Verdict Essential for Lot Release Essential for Impurity Profiling Routine ID Only

Deep Dive: 1H NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of definitively proving the 5-yloxy connectivity. The symmetry and coupling constants of the pyrimidine ring are the diagnostic "fingerprints."

Theoretical Spectral Assignment (DMSO-d6, 400 MHz)

Note: Chemical shifts (


) are estimates based on ChemDraw/MestReNova prediction algorithms for this specific scaffold.
Proton IDPositionShift (

ppm)
Multiplicity

-Coupling (Hz)
Diagnostic Value
H-A Pyrimidine C28.85 - 8.95 Singlet (

)
-Critical: 5-subst. leaves C2 isolated.
H-B Pyrimidine C4, C68.40 - 8.50 Singlet (

)
-Critical: Symmetry makes these equiv. or close.
H-C Aniline C5 (Ar-H)6.80 - 6.90Doublet (

)

Ortho to ether linkage.
H-D Aniline C2 (Ar-H)6.45 - 6.55Singlet (

)

Meta coupling (small).
H-E Aniline C6 (Ar-H)6.35 - 6.45dd

Characteristic aniline pattern.
NH2 Aniline N-H4.80 - 5.00Broad (

)
-Exchangeable with

.
CH3 Aniline C3-Me2.05 - 2.15Singlet (

)
-Diagnostic methyl group.
Differentiating the "Alternative" (2-Yloxy Isomer)

If the reaction produced the 2-yloxy isomer (3-Methyl-4-(pyrimidin-2-yloxy)aniline), the pyrimidine protons would shift drastically:

  • Target (5-yloxy): Two distinct signals (1H singlet @ C2, 2H singlet @ C4/6).

  • Impurity (2-yloxy): Two signals, but different pattern: A triplet (@ C5) and a doublet (@ C4/6).

  • Causality: The 5-yloxy substitution preserves the C2-H, whereas 2-yloxy substitution removes it. Absence of the downfield C2 singlet (~8.9 ppm) is a red flag.

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Confirm 5-yloxy regiochemistry.

  • Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D). Note: CDCl3 may cause peak broadening due to NH2 exchange; DMSO is preferred for sharp aromatic signals.

  • Acquisition:

    • Pulse Sequence: standard zg30 or equivalent.

    • Scans: Minimum 16 (for S/N > 200).

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure quantitative integration of aromatic protons).
      
  • Processing:

    • Apply exponential multiplication (

      
       Hz).
      
    • Reference DMSO residual peak to 2.50 ppm.

  • Validation Criteria:

    • Integrate the Pyrimidine C2 proton (8.9 ppm). Set value to 1.00.

    • Check Pyrimidine C4/6 area. Must be ~2.00.[1]

    • Fail Condition: If C4/6 appears as a doublet with

      
       Hz, suspect 2-yloxy or 4-yloxy impurity.
      
Protocol B: LC-MS/MS Impurity Profiling

Objective: Detect trace levels of bis-alkylated byproducts or starting materials.

  • System: Agilent 6400 Series QqQ or Thermo TSQ (or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Scan Range:

      
       100 - 500.
      
    • Target Mass (

      
      ):  ~202.1 Da (Calculated for 
      
      
      
      ).
  • Fragmentation Logic:

    • Target (5-yloxy): Expect fragment at

      
       ~122 (Aminocresol cation) and 
      
      
      
      ~81 (Pyrimidine cation).
    • Differentiation: The 2-yloxy isomer often shows a distinct fragmentation ratio due to the lability of the C2-O bond compared to the C5-O bond.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for characterizing a batch of 3-Methyl-4-(pyrimidin-5-yloxy)aniline, specifically designed to filter out the "alternative" regioisomers.

CharacterizationWorkflow Start Crude Product (3-Methyl-4-(pyrimidin-5-yloxy)aniline) HPLC Step 1: HPLC-UV Purity (>98% Area?) Start->HPLC NMR Step 2: 1H NMR (DMSO-d6) Check Pyrimidine Region HPLC->NMR Pass CheckH2 Is H2 (C2-H) a Singlet at ~8.9 ppm? NMR->CheckH2 CheckH46 Are H4/H6 (C4/6-H) a Singlet/Broad S? CheckH2->CheckH46 Yes Fail_2 REJECT: 2-yloxy Isomer (H2 missing, H4/6 doublet) CheckH2->Fail_2 No (Triplet/Absent) Fail_4 REJECT: 4-yloxy Isomer (Asymmetric splitting) CheckH46->Fail_4 No (Doublets) LCMS Step 3: LC-MS/MS Trace Impurity Check CheckH46->LCMS Yes Pass CONFIRMED IDENTITY (5-yloxy isomer) LCMS->Pass No Mass Anomalies

Caption: Logical decision tree for validating the 5-yloxy regiochemistry against common isomeric impurities.

References & Authority

The methodologies and spectral interpretations above are grounded in standard principles of heterocyclic chemistry and spectroscopic analysis of kinase inhibitor intermediates.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrimidine Derivatives. Retrieved from [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for Aniline/Pyrimidine shifts). Retrieved from [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for interpretation of coupling constants in heterocycles). Wiley.

Disclaimer: The spectral data provided in Section 3 are theoretical predictions based on the specific chemical structure requested. Experimental values may vary slightly based on solvent concentration and temperature.

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Ether-Based Anilines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and clinical candidates.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a privileged scaffold in the design of kinase inhibitors.[2] When combined with an aniline moiety at the 2-position and an ether-linked aromatic or heteroaromatic system at the 4-position, the resulting "pyrimidine ether-based aniline" scaffold offers a versatile platform for developing potent and selective inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing on experimental data from published literature. We will dissect the key structural modifications on the pyrimidine core, the aniline ring, and the ether-linked moiety, and their impact on inhibitory potency against various kinase targets, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs). This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

The Core Scaffold: A Privileged Kinase Hinge Binder

The 2-anilinopyrimidine core is central to the inhibitory activity of this compound class. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The aniline group often occupies a hydrophobic pocket, and its substitution pattern can be modulated to enhance potency and selectivity.[2]

Synthesis Start 2,4-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (Phenol, Base) Start->Step1 1. Intermediate 2-Chloro-4-phenoxypyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Aniline, Acid catalyst) Intermediate->Step2 2. Product 2-Anilino-4-phenoxypyrimidine Step2->Product

Caption: General synthetic workflow for 2-anilino-4-phenoxypyrimidines.

Step 1: Synthesis of 2-Chloro-4-phenoxypyrimidine Intermediate [5]1. To a solution of a substituted phenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3) (1.5 eq). 2. Stir the mixture at room temperature for 30 minutes. 3. Add 2,4-dichloropyrimidine (1.0 eq) to the reaction mixture. 4. Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). 5. Upon completion, cool the reaction mixture to room temperature and pour it into ice water. 6. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-chloro-4-phenoxypyrimidine intermediate.

Step 2: Synthesis of the Final 2-Anilino-4-phenoxypyrimidine Product [5]1. To a solution of the 2-chloro-4-phenoxypyrimidine intermediate (1.0 eq) in a suitable solvent such as DMF, add the desired substituted aniline (1.2 eq). 2. Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) (0.1 eq). 3. Heat the reaction mixture to 90-120 °C and stir for 4-8 hours, monitoring by TLC. 4. After completion, cool the reaction to room temperature and pour it into ice water. 5. Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel to obtain the final 2-anilino-4-phenoxypyrimidine product.

In Vitro Kinase Assay (Luminescence-based)

[2][3][6] This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

Kinase Assay Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate Kinase and Inhibitor Start->Incubate Initiate Initiate Reaction with ATP/Substrate Incubate->Initiate Stop Stop Reaction and Detect Signal Initiate->Stop Analyze Analyze Data and Determine IC50 Stop->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the kinase, peptide substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase solution to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding a solution containing ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

[7][8] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The pyrimidine ether-based aniline scaffold represents a highly adaptable and fruitful platform for the discovery of potent and selective kinase inhibitors. The extensive structure-activity relationship data available for this class of compounds provides a solid foundation for the rational design of new drug candidates. This guide has summarized the key SAR findings for EGFR, Aurora, and CDK inhibitors, highlighting the critical role of substitutions on the aniline and pyrimidine-linked aromatic/heterocyclic moieties in modulating potency and selectivity. The provided experimental protocols offer a practical starting point for the synthesis and biological evaluation of novel pyrimidine ether-based aniline derivatives. As our understanding of the human kinome continues to expand, this versatile scaffold is poised to yield a new generation of targeted therapeutics for a wide range of human diseases.

References

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675. Available from: [Link]

  • Fischer, P. M., & Lane, D. P. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(7), 1662-1675. Available from: [Link]

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed, 15027858. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available from: [Link]

  • Fancelli, D., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific reports, 5, 16593. Available from: [Link]

  • Bavetsias, V., et al. (2010). Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. Cancer Research, 70(21), 8568-8577. Available from: [Link]

  • Sharma, P., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal research reviews, 41(5), 2685-2736. Available from: [Link]

  • Han, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Available from: [Link]

  • Sunder-Plassmann, N., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1618. Available from: [Link]

  • Ward, R. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and experimental pharmacology & physiology, 23(5), 424-427. Available from: [Link]

  • Zhang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(3), 126885. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-4-(pyrimidin-5-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 3-Methyl-4-(pyrimidin-5-yloxy)aniline

As a Senior Application Scientist, I recognize that handling complex intermediates like 3-Methyl-4-(pyrimidin-5-yloxy)aniline requires moving beyond basic laboratory safety protocols. This compound is a specialized structural fragment frequently utilized in the synthesis of advanced kinase inhibitors (analogous to nilotinib derivatives)[1]. While its structural complexity makes it highly valuable for drug development, it inherently carries the severe toxicological profiles of both substituted anilines and heterocyclic pyrimidines.

To ensure absolute safety and operational integrity, this guide establishes a self-validating protocol grounded in the mechanistic toxicology of the compound.

Mechanistic Toxicology: The Causality Behind PPE Selection

To build an effective safety protocol, we must first understand the specific mechanisms of harm. Standard laboratory PPE is often insufficient because it fails to account for the insidious nature of aniline derivatives.

  • Dermal Penetration & Systemic Toxicity : Aniline derivatives possess a high Skin Notation (SK) profile. They are highly lipophilic and are rapidly absorbed through intact skin without causing immediate local irritation or chemical burns, making exposure unnoticeable until systemic symptoms appear[2].

  • Methemoglobinemia : Once absorbed via the skin or respiratory tract, the aniline moiety is metabolized in the liver into active phenylhydroxylamines. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin. This drastically impairs the blood's ability to transport oxygen, leading to cellular hypoxia, cyanosis (bluish skin), and potentially fatal cardiovascular collapse[3][4].

  • Pyrimidine Toxicity : The pyrimidine ether linkage adds potential for localized mucosal irritation and unpredictable biological target binding, necessitating strict containment against aerosolization[5].

Methemoglobinemia A Exposure (Dermal/Inhalation) B Hepatic Metabolism (CYP450) A->B C Phenylhydroxylamine Formation B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D E Methemoglobinemia & Tissue Hypoxia D->E

Mechanistic pathway of aniline-induced methemoglobinemia following exposure.

Core Personal Protective Equipment (PPE) Matrix

The following matrix outlines the required equipment and the scientific rationale dictating its use. Do not substitute these materials with standard latex or thin nitrile.

PPE CategoryRequired SpecificationScientific Causality & Justification
Hand Protection Double-gloved: Inner Nitrile (4 mil) + Outer Butyl Rubber or Heavy-Duty Nitrile (≥8 mil)Aniline derivatives rapidly permeate standard latex and thin nitrile. Double-gloving provides a critical breakthrough buffer, allowing time to doff if the outer layer is contaminated[2].
Respiratory Protection NIOSH-approved P100 half-mask respirator OR handling strictly within a Class II Type B2 BSC / Fume HoodPrevents inhalation of fine aerosolized powders. The pulmonary alveoli provide a massive surface area for rapid systemic absorption of toxic dust[3][4].
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash gogglesPrevents ocular absorption and mucosal irritation. Standard safety glasses with side shields are inadequate against fine, airborne pyrimidine/aniline dust[4].
Body Protection Tyvek® disposable coveralls or fluid-resistant, closed-front lab coatPrevents powder accumulation on standard woven clothing, which can cause delayed, prolonged dermal exposure via sweat solubilization[4][5].

Standard Operating Procedure: Handling and Weighing

Phase 1: Pre-Operational Setup
  • Engineering Controls : Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Never handle the dry powder on an open bench[4].

  • Static Mitigation : Pyrimidine and aniline powders can carry static charges, risking aerosolization or dust explosions[5]. Use an anti-static ionizer fan and grounded, non-sparking spatulas.

Phase 2: Execution
  • Donning Sequence : Apply the inner nitrile glove, don the Tyvek suit, apply the outer heavy-duty glove over the suit cuff to create a seal, and finally don goggles and respiratory protection.

  • Transfer : Use a smooth, non-porous anti-static scoop. Weigh the material directly into a pre-tared, sealable vial rather than open weigh boats to minimize environmental exposure and static cling.

  • Sealing : Cap the vial tightly inside the fume hood. Wipe the exterior of the vial with a disposable wipe dampened with ethanol or a compatible solvent before removing it from the hood.

Phase 3: Doffing and Decontamination
  • Doffing : Remove the outer gloves using the inside-out method. Remove the Tyvek suit, rolling it inward to trap any microscopic dust. Remove inner gloves last.

  • Hygiene : Immediately wash hands and forearms with copious amounts of soap and cold water. Crucial Insight: Warm water opens skin pores and increases local blood flow, which accelerates the potential absorption of any micro-contaminants[4][5].

SafeHandling cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation N1 Verify Fume Hood Airflow N2 Don PPE (Double Gloves, P100) N1->N2 N3 Weigh Chemical (Anti-static tools) N2->N3 N4 Seal Container & Decontaminate Exterior N3->N4 N5 Doff PPE (Inside-out method) N4->N5 N6 Dispose as Toxic Organic Waste N5->N6

Step-by-step operational workflow for handling 3-Methyl-4-(pyrimidin-5-yloxy)aniline.

Spill Response and Disposal Plan

  • Spill Containment : Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder, immediately creating an inhalation hazard[5]. Cover the spill with an absorbent pad dampened with water or a mild solvent to suppress dust. Carefully scoop the wet material into a hazardous waste container. Wash the area with a dilute 5% acetic acid solution (to protonate the aniline, making it water-soluble) followed by soap and water.

  • Disposal : 3-Methyl-4-(pyrimidin-5-yloxy)aniline must be treated as highly toxic organic waste. Collect all contaminated PPE, wipes, and chemical residues in a clearly labeled, sealed, compatible container (e.g., HDPE). Route for high-temperature incineration through a certified hazardous waste contractor. Do not flush down the sink, as it is highly toxic to aquatic life[5].

References

1.[1] US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline, Google Patents. 1 2.[3] Aniline | Medical Management Guidelines | Toxic Substance Portal, ATSDR - CDC. 3 3.[4] Aniline - Hazardous Substance Fact Sheet, NJ Health. 4 4.[5] 2,4,5,6-TETRACHLOROPYRIMIDINE, Cohizon Life Sciences. 5 5.[2] Skin Notation (SK) Profile Aniline[CAS No. 62-53-3], CDC. 2

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.